Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-17(21-2)15(19)14-8-10-18(11-9-14)16(20)22-12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSOLNIURSFPEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626631 | |
| Record name | Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148148-48-5 | |
| Record name | Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, a key intermediate in pharmaceutical research. This document details the primary synthesis pathway, alternative methodologies, experimental protocols, and relevant quantitative data to support drug development and chemical synthesis endeavors.
Introduction
This compound is a Weinreb amide derivative of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid. Weinreb amides, or N-methoxy-N-methylamides, are valuable intermediates in organic synthesis due to their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[1][2] This stability is attributed to the formation of a stable chelated tetrahedral intermediate.[2] The synthesis of this target molecule is crucial for the development of various therapeutic agents.
Primary Synthesis Pathway
The most common and direct route for the synthesis of this compound involves the coupling of its corresponding carboxylic acid precursor, 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid, with N,O-dimethylhydroxylamine. This reaction is typically facilitated by a peptide coupling agent. A widely used and effective method employs a carbodiimide-based coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.
The overall reaction is as follows:
Caption: Primary synthesis pathway for the target compound.
Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of the analogous 1-Boc-protected compound.[2]
Materials:
-
1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.5 eq).
-
Add DMF to form a suspension and stir at room temperature.
-
Add triethylamine (2.0 eq) to the stirred suspension.
-
After 10 minutes of stirring, add HOBt (1.2 eq) and EDCI (1.2 eq) sequentially to the reaction mixture.
-
Allow the reaction to stir overnight at room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the DMF.
-
Dissolve the resulting residue in 1N HCl and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate in vacuo to yield the product.
Quantitative Data
The following table summarizes the reactant quantities for the synthesis, based on the protocol for the analogous 1-Boc-protected compound.[2]
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Amount (for 10.2 mmol scale) |
| 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid | 1.0 | 263.29 | 2.69 g |
| N,O-Dimethylhydroxylamine hydrochloride | 1.5 | 97.54 | 1.5 g |
| Triethylamine (TEA) | 2.0 | 101.19 | 2.8 mL |
| 1-Hydroxybenzotriazole (HOBt) | 1.2 | 135.13 | 1.62 g |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | 1.2 | 191.70 | 2.3 g |
| Product Yield | N/A | 306.37 | Expected to be high |
Note: The reported yield for the 1-Boc analog was >100%, suggesting the presence of residual solvent or impurities in the crude product. Further purification may be required.[2]
Alternative Synthesis Pathways
Several other methods are available for the synthesis of Weinreb amides from carboxylic acids and can be applied to produce this compound.
N-Acylbenzotriazole Intermediate Method
This method involves a two-step, one-pot reaction where the carboxylic acid is first converted to an N-acylbenzotriazole, which then reacts with N,O-dimethylhydroxylamine hydrochloride.[3] This approach offers mild reaction conditions and simple work-up procedures.[3]
-
Activation Step: Reaction of the carboxylic acid with benzotriazole derivatives.
-
Coupling Step: The activated intermediate reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.
-
Typical Yields: 73-97% for various substrates.[3]
Carbonyldiimidazole (CDI) Activation Method
Activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) provides a good alternative to carbodiimide-based coupling agents.[4][5] This method is particularly useful for substrates sensitive to the conditions required for acid chloride formation.[5]
-
Activation Step: The carboxylic acid reacts with CDI, releasing CO₂ and imidazole to form an activated acylimidazole intermediate.
-
Coupling Step: The intermediate reacts with N,O-dimethylhydroxylamine hydrochloride.
Phosphorus-Based Reagent Methods
Phosphorus-based reagents can also facilitate the direct conversion of carboxylic acids to Weinreb amides.
-
P[NCH₃(OCH₃)]₃ Reagent: This powerful reagent converts a wide range of carboxylic acids, including sterically hindered ones, to Weinreb amides in excellent yields.[6] The reaction is typically performed in toluene at 60°C.[6]
-
PPh₃/I₂ System: The combination of triphenylphosphine and iodine is effective for this transformation.[1] A polymer-supported triphenylphosphine can be used to simplify product purification.[1]
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the synthesis and purification of the target compound using the primary pathway.
Caption: Step-by-step experimental workflow diagram.
Conclusion
The synthesis of this compound can be reliably achieved through the coupling of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid with N,O-dimethylhydroxylamine using standard peptide coupling reagents like EDCI/HOBt. This method is straightforward and generally provides high yields. For substrates where this primary method may be suboptimal, a variety of alternative pathways utilizing different activating agents are available, offering flexibility for researchers and drug development professionals. The methodologies and data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.
References
- 1. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine | 139290-70-3 [chemicalbook.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
- 6. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
An In-depth Technical Guide to Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is a chemical compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the versatile piperidine scaffold, it serves as a crucial building block in the synthesis of a wide array of biologically active molecules. The presence of the N-benzyloxycarbonyl (Cbz or Z) protecting group on the piperidine nitrogen and the Weinreb amide at the 4-position makes it a stable and reactive intermediate for the elaboration into more complex chemical entities. This technical guide provides a comprehensive overview of the known physicochemical properties, a putative synthesis route, and the potential biological relevance of this compound and its derivatives.
While specific experimental data for this compound is not extensively available in public literature, this guide compiles information from closely related analogs and established chemical principles to provide a reliable resource for researchers.
Physicochemical Properties
Quantitative experimental data for the target compound is scarce in publicly accessible databases. The following table summarizes the key physicochemical properties, with some values being estimated based on its chemical structure and data from analogous compounds.
| Property | Value | Source/Method |
| IUPAC Name | This compound | - |
| CAS Number | 148148-48-5 | [1] |
| Molecular Formula | C₁₆H₂₂N₂O₄ | Calculated |
| Molecular Weight | 306.36 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white solid or a colorless oil | Inferred from analogs |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | Inferred from structural features |
| pKa | Not available (The piperidine nitrogen is protected, making it non-basic. The amide is very weakly acidic.) | - |
| logP | Not available (Predicted to be moderately lipophilic) | - |
Synthesis and Experimental Workflow
The synthesis of this compound is anticipated to proceed via a two-step process starting from piperidine-4-carboxylic acid. The first step involves the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group. The resulting N-Cbz-piperidine-4-carboxylic acid is then coupled with N,O-dimethylhydroxylamine to form the desired Weinreb amide.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are provided below as general methodologies applicable to this class of compounds.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.
Solubility Determination
The solubility profile of a compound in various solvents provides insights into its polarity and functional groups.
-
Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, methanol, dichloromethane, hexane).
-
Procedure: Approximately 10-20 mg of the compound is added to 1 mL of the solvent in a test tube. The mixture is vortexed or shaken vigorously for 1-2 minutes at room temperature.
-
Observation: The sample is visually inspected for dissolution. If the compound dissolves completely, it is considered soluble. If it remains as a solid, it is insoluble. Partial dissolution indicates partial solubility.
pKa Determination
As the piperidine nitrogen is protected and the amide is very weakly acidic, a standard pKa determination is not typically performed on this compound. However, if the Cbz group were to be removed, the pKa of the resulting secondary amine could be determined by potentiometric titration.
-
Sample Preparation: A precise amount of the deprotected compound is dissolved in a known volume of deionized water or a suitable co-solvent.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. A common method for its determination is using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: A series of standard compounds with known logP values are injected to create a calibration curve by plotting their retention times against their logP values.
-
Sample Analysis: The target compound is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.
-
Calculation: The retention time of the target compound is used to calculate its logP value from the calibration curve.
Biological Context and Signaling Pathways
Derivatives of piperidine-4-carboxamide have emerged as a versatile scaffold in the development of inhibitors for a variety of biological targets. Research has shown their potential in targeting enzymes and receptors implicated in a range of diseases, including neurodegenerative disorders, infectious diseases, and cancer.[2][3][4][5]
One notable area of investigation is the inhibition of enzymes involved in pathological protein aggregation, such as secretory glutaminyl cyclase (sQC) in Alzheimer's disease.[2] Additionally, piperidine-4-carboxamide derivatives have been identified as inhibitors of bacterial DNA gyrase, presenting a promising avenue for new antibacterial agents.[3] In the context of malaria, this scaffold has been explored for the development of proteasome inhibitors.[5]
The general mechanism of action for such enzyme inhibitors often involves the piperidine-4-carboxamide core making key interactions within the enzyme's active site, while substituents on the piperidine nitrogen and the amide moiety can be modified to enhance potency, selectivity, and pharmacokinetic properties.
Conclusion
References
- 1. This compound [cymitquimica.com]
- 2. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine-4-carbothioamide | 112401-09-9 | Benchchem [benchchem.com]
- 4. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
CAS Number: 148148-48-5
This technical guide provides a comprehensive overview of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, a key intermediate in synthetic and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Data Presentation
The chemical identifiers and physicochemical properties of this compound are summarized in the tables below. It is important to note that while some data is experimentally derived, other values are based on computational predictions due to the limited availability of published experimental data for this specific intermediate.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 148148-48-5[1] |
| Molecular Formula | C₁₆H₂₂N₂O₄[1][2] |
| Molecular Weight | 306.36 g/mol [1] |
| IUPAC Name | This compound[3] |
| Synonyms | 1-Cbz-N-methoxy-N-methyl-4-piperidinecarboxamide[4] |
| InChI | InChI=1S/C16H22N2O4/c1-17(21-2)15(19)14-8-10-18(11-9-14)16(20)22-12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3[3] |
| InChIKey | XVSOLNIURSFPEU-UHFFFAOYSA-N[3] |
| SMILES | CN(C(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2)OC[3] |
Physicochemical Properties
| Property | Value | Source |
| Physical State | Not explicitly stated, likely an oil or low-melting solid | Inferred |
| Density | 1.191 ± 0.06 g/cm³ | Predicted[4] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents like DMF, DCM, and EtOAc | Inferred from synthetic procedures |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and bases.[1] | MSDS[1] |
Predicted Mass Spectrometry Data
The following table presents the predicted mass-to-charge ratios (m/z) for various adducts of the title compound, as calculated by CCSbase.[3]
| Adduct | m/z |
| [M+H]⁺ | 307.16524 |
| [M+Na]⁺ | 329.14718 |
| [M-H]⁻ | 305.15068 |
| [M+NH₄]⁺ | 324.19178 |
| [M+K]⁺ | 345.12112 |
| [M+H-H₂O]⁺ | 289.15522 |
Experimental Protocols
This compound is a Weinreb amide, a class of compounds renowned for their utility in the synthesis of ketones. The following protocols describe a plausible method for its synthesis and its subsequent use in a typical synthetic application.
Synthesis of this compound
This protocol is based on standard amide coupling reactions, analogous to the synthesis of similar Boc-protected Weinreb amides. The starting material is 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid.
Materials:
-
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and HOBt (1.2 eq).
-
Add TEA or DIPEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDCI (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc (3x).
-
Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Application in Weinreb Ketone Synthesis
This protocol describes the reaction of this compound with a Grignard reagent to form a ketone, a key step in the synthesis of various pharmaceutical building blocks.
Materials:
-
This compound
-
Organometallic reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude ketone product, Benzyl 4-benzoylpiperidine-1-carboxylate.
-
Purify the product by column chromatography on silica gel.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the synthetic workflow and a relevant biological pathway.
Caption: Synthetic workflow for the preparation and application of the title compound.
Caption: Cholinergic signaling pathway and the role of Acetylcholinesterase inhibitors.
References
Structure Elucidation of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate: A Technical Guide
This technical guide provides a comprehensive overview of the structure elucidation of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for its synthesis and characterization.
Introduction
This compound is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry. The presence of the Weinreb amide moiety makes it a versatile precursor for the synthesis of various ketones, which are in turn valuable intermediates for drug candidates. Accurate structural confirmation is critical to ensure the purity and identity of this compound for subsequent reactions. This guide outlines the synthetic route and the analytical techniques employed for its complete structure elucidation.
Proposed Synthetic Pathway
The synthesis of the title compound can be achieved through the amidation of Benzyl 4-(isopropoxycarbonyl)piperidine-1-carboxylate with N,O-dimethylhydroxylamine hydrochloride. This reaction typically involves the use of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, like triethylamine (TEA), in an appropriate solvent such as dichloromethane (DCM).
Caption: Proposed synthesis of this compound.
Structure Elucidation Workflow
The structural confirmation of the synthesized compound follows a logical workflow, integrating data from multiple analytical techniques.
Caption: Workflow for the structure elucidation of the target compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on its chemical structure and data from analogous compounds.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.40 - 7.30 | m | 5H | Ar-H |
| 5.15 | s | 2H | -CH ₂-Ph |
| 4.20 | br d | 2H | Piperidine-H (axial, C2/C6) |
| 3.70 | s | 3H | -OCH ₃ |
| 3.20 | s | 3H | -NCH ₃ |
| 2.90 - 2.75 | m | 3H | Piperidine-H (equatorial, C2/C6) & Piperidine-H (C4) |
| 1.90 - 1.70 | m | 4H | Piperidine-H (C3/C5) |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 175.0 | C =O (Weinreb amide) |
| 155.0 | C =O (Carbamate) |
| 136.5 | Ar-C (quaternary) |
| 128.5 | Ar-C H |
| 128.0 | Ar-C H |
| 127.9 | Ar-C H |
| 67.5 | -C H₂-Ph |
| 61.0 | -OC H₃ |
| 44.0 | Piperidine-C (C2/C6) |
| 41.0 | Piperidine-C (C4) |
| 34.0 | -NC H₃ |
| 28.5 | Piperidine-C (C3/C5) |
Table 3: Predicted IR and MS Data
| Technique | Predicted Value | Assignment |
| IR (cm⁻¹) | ~1695 | C=O stretch (Carbamate) |
| ~1645 | C=O stretch (Weinreb amide) | |
| ~1240 | C-N stretch | |
| MS (ESI+) | m/z 307.16 | [M+H]⁺ |
| m/z 329.14 | [M+Na]⁺ |
Experimental Protocols
Synthesis of this compound
-
To a solution of Benzyl 4-(isopropoxycarbonyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere is added N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq).
-
The mixture is stirred at room temperature for 10 minutes.
-
HATU (1.2 eq) is added in one portion, and the reaction mixture is stirred at room temperature overnight.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with DCM and washed successively with saturated aqueous NaHCO₃ solution, water, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer on a thin film of the compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode.
Conclusion
The structural elucidation of this compound is achieved through a combination of synthesis and comprehensive spectroscopic analysis. The predicted data serves as a reliable reference for the characterization of this important synthetic intermediate. The detailed protocols provided herein offer a robust framework for its preparation and quality control in a research and development setting.
An In-depth Technical Guide on the Potential Mechanism of Action for Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes information from publicly available research on structurally related compounds to propose a potential mechanism of action for Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate. No direct studies on the biological activity of this specific molecule have been identified. The proposed mechanisms are therefore hypothetical and require experimental validation.
Executive Summary
This compound is a novel chemical entity for which the mechanism of action has not been empirically determined. However, a comprehensive analysis of its structural components—the N-benzylpiperidine core and the 4-substituted piperidine-1-carboxylate moiety—provides a strong basis for postulating its potential biological activities. The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently associated with neurological and psychiatric targets. Based on extensive structure-activity relationship (SAR) data from analogous compounds, the most probable mechanisms of action for this molecule involve the modulation of cholinergic and monoaminergic systems. This whitepaper will delve into these potential pathways, supported by data from related compounds, and propose experimental protocols for validation.
Structural Features and Their Implications
The molecule can be deconstructed into three key components:
-
N-benzyl group: This moiety is crucial for the interaction of many ligands with their respective receptors, often engaging in π-π stacking or hydrophobic interactions within the binding pocket.
-
Piperidine ring: A common scaffold in centrally active drugs, its conformation and substitution pattern are critical for target selectivity and affinity.
-
4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate moiety: The carbamate at the 1-position and the Weinreb amide-like group at the 4-position significantly influence the molecule's polarity, metabolic stability, and potential for hydrogen bonding. The Weinreb amide functionality, while primarily a synthetic tool, could influence binding through its ability to form stable tetrahedral intermediates.[1][2]
Potential Mechanisms of Action
Cholinesterase Inhibition
A significant body of research points to N-benzylpiperidine derivatives as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3][4][5][6] Inhibition of these enzymes increases acetylcholine levels in the synaptic cleft, a key therapeutic strategy for Alzheimer's disease.
Docking studies of similar compounds, such as 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine, predict that the N-benzyl group interacts with key aromatic residues like Trp84 and Phe330 in the catalytic anionic site (CAS) of AChE.[7] The piperidine ring spans the active site gorge, and the substituent at the 4-position can interact with the peripheral anionic site (PAS).[6]
Hypothetical Interaction: The benzyl group of this compound could bind to the CAS of AChE, while the piperidine core orients the 4-substituent towards the PAS. The methoxy(methyl)carbamoyl group may form hydrogen bonds with residues in the active site.
Quantitative Data from Related N-Benzylpiperidine Derivatives:
| Compound | Target | IC50 (µM) | Reference |
| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | AChE | 0.03 | [5] |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | 0.41 | [5] |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | AChE | 5.94 | [5] |
| Pyridylpyrazolol-based N-benzylpiperidine derivative (D19) | AChE | 1.73 | [4] |
| 1,3-dimethylbenzimidazolinone derivative with N-benzylpiperidine (15b) | AChE | 0.39 | [6] |
Monoamine Reuptake Inhibition
The N-benzylpiperidine scaffold is also prevalent in compounds that inhibit the reuptake of monoamine neurotransmitters, namely serotonin (5-HT), norepinephrine (NE), and dopamine (DA), by targeting their respective transporters (SERT, NET, and DAT).[8][9] Such triple reuptake inhibitors (TRIs) have potential applications in treating depression and other mood disorders.
The nature of the substituents on both the benzyl and piperidine rings determines the potency and selectivity for each transporter. For instance, biphenyl and diphenyl groups on a 4-benzylpiperidine carboxamide core have been shown to be critical for SERT and DAT selectivity, respectively.[8][9]
Hypothetical Interaction: The benzyl group could interact with the transmembrane domains of monoamine transporters. The overall structure and lipophilicity conferred by the carbamate and the methoxy(methyl)carbamoyl group would influence its affinity and selectivity profile across SERT, NET, and DAT.
Quantitative Data from a Related Dual-Target Inhibitor:
| Compound | Target | Ki (µM) | Reference |
| 1-Benzoylpiperidine derivative (21) | BuChE | - | [10] |
| SERT | - | [10] |
Note: Specific Ki values for compound 21 were not provided in the abstract, but it was highlighted for its dual activity.
Proposed Experimental Protocols
To validate the hypothesized mechanisms of action, the following experimental workflow is proposed:
Caption: Proposed experimental workflow.
Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory activity of the compound against AChE and BuChE.
Principle: This spectrophotometric method measures the activity of cholinesterases by quantifying the rate of production of thiocholine, which results from the hydrolysis of acetylthiocholine (or butyrylthiocholine) by the enzyme. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.
Protocol:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound at various concentrations.
-
Add the AChE (from electric eel) or BuChE (from equine serum) solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine iodide).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Monoamine Transporter Binding Assay
Objective: To assess the affinity of the compound for SERT, NET, and DAT.
Principle: This is a competitive radioligand binding assay using cell membranes prepared from cells expressing the human recombinant transporters. The ability of the test compound to displace a specific radioligand from the transporter is measured.
Protocol:
-
Prepare membranes from HEK293 cells stably expressing human SERT, NET, or DAT.
-
For the SERT assay, incubate the membranes with the test compound and a specific radioligand such as [³H]-Paroxetine.
-
For the NET assay, use a radioligand like [³H]-Nisoxetine.
-
For the DAT assay, use a radioligand such as [³H]-WIN 35,428.
-
Incubate the mixture at a specific temperature for a defined period (e.g., 60 minutes at room temperature).
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the Ki value using the Cheng-Prusoff equation.
Potential Signaling Pathways
Based on the hypothesized mechanisms, this compound could modulate key neurotransmitter signaling pathways.
Cholinergic Signaling Pathway
Caption: Modulation of Cholinergic Signaling.
By inhibiting AChE, the compound would increase the concentration and residence time of acetylcholine in the synaptic cleft, leading to enhanced stimulation of postsynaptic acetylcholine receptors and prolonged cholinergic signaling.
Monoaminergic Signaling Pathway
Caption: Modulation of Monoaminergic Signaling.
By blocking monoamine transporters, the compound would prevent the reuptake of serotonin, dopamine, or norepinephrine from the synaptic cleft back into the presynaptic neuron. This would increase the concentration of these neurotransmitters, enhancing their signaling at postsynaptic receptors.
Conclusion
While direct experimental data for this compound is not yet available, a thorough analysis of its structural analogues strongly suggests potential activity as a cholinesterase inhibitor and/or a monoamine reuptake inhibitor. These proposed mechanisms of action offer a solid foundation for initiating a drug discovery and development program. The experimental protocols and conceptual frameworks provided in this guide are intended to direct the initial phases of research to elucidate the precise pharmacological profile of this promising compound.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel benzylpiperidine -derived acetylcholinesterase inhibitors with antioxidant properties | CoLab [colab.ws]
- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of the binding site of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine in acetylcholinesterase by docking studies with the SYSDOC program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 10. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Investigation of Biological Targets for Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is a synthetic compound featuring a core piperidine scaffold, a versatile structure in medicinal chemistry. While direct studies on the specific biological targets of this molecule are not extensively documented in publicly available literature, its structural motifs—notably the N-benzylpiperidine and the piperidine-4-carboxamide-like Weinreb amide—suggest potential interactions with several important enzyme and receptor families. This technical guide provides a comprehensive overview of putative biological targets based on structure-activity relationships of analogous compounds. It further outlines detailed experimental protocols for target identification and validation, presents hypothetical data in a structured format, and includes visualizations of relevant signaling pathways and experimental workflows to aid researchers in the systematic investigation of this compound.
Introduction
The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents.[1] Its derivatives have shown a wide range of pharmacological activities, including but not limited to, inhibition of enzymes such as acetylcholinesterase (AChE) and histone deacetylases (HDACs), as well as modulation of receptors and ion channels.[2][3] The subject of this guide, this compound, incorporates a Weinreb amide at the 4-position of the piperidine ring. This functional group is a well-known intermediate in organic synthesis, particularly for the preparation of ketones, but its presence in a final compound may influence biological activity.
Given the absence of direct biological data for this specific molecule, this document serves as a roadmap for its investigation. We will explore potential biological targets by drawing parallels with structurally related compounds and provide the necessary methodological framework for empirical validation.
Potential Biological Targets Based on Structural Analogs
Analysis of the chemical structure of this compound allows for the postulation of several potential biological targets.
Acetylcholinesterase (AChE)
The N-benzylpiperidine moiety is a key pharmacophore in several potent acetylcholinesterase (AChE) inhibitors, such as the Alzheimer's disease drug, Donepezil.[4] This structural component is known to interact with the active site of AChE. Therefore, it is plausible that this compound could exhibit inhibitory activity against this enzyme.
Histone Deacetylases (HDACs)
Certain piperidine derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation and are validated targets in oncology.[3] The overall shape and functionality of the target molecule could allow it to interact with the active site of various HDAC isoforms.
Carbonic Anhydrases (CAs)
Piperidine-4-carboxamide derivatives have been successfully developed as inhibitors of human carbonic anhydrases (hCAs), enzymes involved in pH regulation and linked to diseases such as glaucoma and cancer.[5] The core scaffold of the target compound is similar to these inhibitors.
DNA Gyrase
Piperidine-4-carboxamides have also been identified as a novel class of inhibitors targeting bacterial DNA gyrase, an essential enzyme for DNA replication, making it a target for new antibacterial agents.[6]
Experimental Protocols for Target Identification and Validation
To empirically determine the biological targets of this compound, a tiered screening approach is recommended.
General Workflow for Target Identification
The following diagram illustrates a typical workflow for identifying the biological targets of a novel compound.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory activity of the test compound against AChE.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound stock solution (in DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add 25 µL of each compound dilution. Include a positive control (e.g., Donepezil) and a negative control (buffer with DMSO).
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC50 value.
HDAC Inhibition Assay
Objective: To measure the inhibitory effect of the compound on HDAC enzyme activity.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a protease to cleave the deacetylated product)
-
Test compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound in HDAC assay buffer.
-
Add 50 µL of the diluted compound to the wells of a black 96-well plate. Include a positive control (e.g., Trichostatin A) and a negative control.
-
Add 25 µL of the HDAC enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Add 25 µL of the fluorogenic HDAC substrate to each well to start the reaction. Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of the developer solution. Incubate for 15 minutes at room temperature.
-
Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition and determine the IC50 value.
Hypothetical Data Presentation
The following tables illustrate how quantitative data from the proposed experiments could be structured.
Table 1: Hypothetical Inhibitory Activity against Acetylcholinesterase
| Compound | AChE IC50 (µM) |
| This compound | 15.2 |
| Donepezil (Positive Control) | 0.012 |
Table 2: Hypothetical Inhibitory Activity against HDAC Isoforms
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC6 IC50 (µM) |
| This compound | 5.8 | 7.3 | >50 |
| Trichostatin A (Positive Control) | 0.002 | 0.003 | 0.005 |
Potential Signaling Pathway Involvement
Should the compound prove to be an inhibitor of AChE or HDACs, it would modulate critical signaling pathways.
Cholinergic Signaling Pathway
Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
HDAC-Mediated Gene Expression
HDAC inhibitors prevent the deacetylation of histones, leading to a more open chromatin structure and altered gene expression.
Conclusion
While this compound remains a molecule with uncharacterized biological activity, its structural features provide a strong rationale for investigating its potential as an inhibitor of several key enzyme families. This guide offers a foundational framework for researchers to systematically explore its biological targets, elucidate its mechanism of action, and potentially uncover novel therapeutic applications. The provided experimental protocols and conceptual diagrams are intended to facilitate a structured and efficient investigation into the pharmacological profile of this promising compound.
References
- 1. 115655-41-9 | MFCD03425218 | 4-Amino-1-cbz-piperidine-4-carboxylic acid [aaronchem.com]
- 2. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited direct literature on this specific compound, this guide draws upon established synthetic methodologies for analogous compounds, particularly its tert-butyloxycarbonyl (Boc) protected counterpart, and general principles of Weinreb amide synthesis.
Physicochemical Properties
Table 1: Physicochemical Data of Precursors and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid | 10314-98-4 | C₁₄H₁₇NO₄ | 263.29 | - | 135-139 |
| Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate | 10314-99-5 | C₁₄H₁₆ClNO₃ | 281.73 | - | - |
| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | CH₆NO·HCl | 97.54 | - | 114-116 |
| 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine | 139290-70-3 | C₁₃H₂₄N₂O₄ | 272.34 | 150/0.9mmHg[1] | 71.0 to 75.0[1] |
Synthesis and Experimental Protocols
The synthesis of this compound, a Weinreb amide, is most commonly achieved through the coupling of a carboxylic acid with N,O-dimethylhydroxylamine.[2][3] The general strategy involves the activation of the carboxylic acid group of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid followed by reaction with N,O-dimethylhydroxylamine.
Synthetic Pathway
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from established procedures for Weinreb amide synthesis and the preparation of the analogous Boc-protected compound.[1][4]
Materials:
-
1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in DMF at room temperature, add triethylamine (2.0 eq).
-
Stir the suspension for 10 minutes.
-
Add HOBt (1.2 eq) and EDCI (1.2 eq) sequentially to the reaction mixture.
-
Stir the reaction mixture overnight at room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Role in Drug Development
Piperidine derivatives are crucial scaffolds in medicinal chemistry.[5] The N-benzyl piperidine motif, in particular, is recognized for its structural flexibility and its ability to engage in cation-π interactions with biological targets, making it a valuable component in drug design.[6] Weinreb amides, such as this compound, are stable and versatile intermediates that can be readily converted to ketones or aldehydes, which are key functional groups in many active pharmaceutical ingredients.[2]
The following diagram illustrates the general utility of Weinreb amides in the synthesis of ketones, a common step in the development of new chemical entities.
Caption: General scheme for Weinreb amide reaction to form a ketone.
Safety Information
While specific safety data for this compound is unavailable, its precursor, Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate, is classified as a substance that causes severe skin burns and eye damage.[7] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this and related compounds. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable, albeit not extensively documented, synthetic intermediate. Its preparation follows well-established protocols for Weinreb amide formation from the corresponding benzyl-protected piperidine carboxylic acid. Its utility in drug discovery lies in its role as a precursor to piperidinyl ketones and aldehydes, which are common moieties in a wide range of therapeutic agents. Researchers and drug development professionals can utilize the information and proposed protocols in this guide as a foundation for the synthesis and application of this versatile building block. Further research is warranted to fully characterize the physicochemical and toxicological properties of this compound.
References
- 1. 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine | 139290-70-3 [chemicalbook.com]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. cssp.chemspider.com [cssp.chemspider.com]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 7. Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate | C14H16ClNO3 | CID 2776270 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on a qualitative assessment based on the molecule's structural components and physicochemical properties. Furthermore, a detailed experimental protocol for determining thermodynamic (equilibrium) solubility is provided to empower researchers to generate precise quantitative data. This guide is intended to be a practical resource for scientists working with this compound in synthesis, purification, formulation, and other drug development processes.
Introduction and Structural Analysis
This compound is a piperidine derivative featuring a benzyloxycarbonyl (Cbz or Z) protecting group on the piperidine nitrogen and a Weinreb amide moiety at the C4 position. Understanding its solubility is critical for handling, reaction condition optimization, and formulation development.
The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The structure of the target compound contains several key functional groups that influence its solubility:
-
Benzyl Carbamate Group (N-Cbz): This large, relatively non-polar group, containing an aromatic benzyl ring and a carbamate linker, significantly contributes to the molecule's lipophilicity. This feature suggests enhanced solubility in non-polar organic solvents.
-
Piperidine Ring: A saturated heterocyclic amine, which is a common scaffold in pharmaceuticals. The ring itself is non-polar, but the nitrogen atom can act as a hydrogen bond acceptor.[1][2]
-
Weinreb Amide (N-methoxy-N-methylamide): This is a polar functional group. The presence of oxygen and nitrogen atoms allows it to act as a hydrogen bond acceptor, which can contribute to its solubility in polar solvents.
The interplay between the lipophilic benzyl carbamate and the polar Weinreb amide gives the molecule a mixed polarity. This suggests that it will be most soluble in solvents of intermediate polarity that can effectively solvate both the non-polar and polar regions of the molecule.
Predicted Solubility Profile
A qualitative solubility profile has been predicted based on the principle of "like dissolves like" and the known solubility characteristics of its constituent functional groups, such as piperidines and carbamates.[1][3][4][5] Carbamate functionalities, for instance, are known to be chemically stable and can participate in hydrogen bonding, influencing their interaction with various solvents.[6][7]
The following table summarizes the predicted qualitative solubility of this compound in common organic solvents. This table serves as a guideline for solvent selection and should be confirmed by experimental determination.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have an intermediate polarity and are excellent at dissolving a wide range of organic compounds, including those with both polar and non-polar moieties. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High to Moderate | THF is a polar aprotic solvent capable of solvating the polar Weinreb amide. Diethyl ether is less polar and may show slightly lower solubility. |
| Esters | Ethyl Acetate (EtOAc) | High | Ethyl acetate is a moderately polar solvent that is effective for dissolving compounds with carbamate groups. |
| Ketones | Acetone | High | Acetone is a polar aprotic solvent that can effectively solvate the entire molecule. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents are highly polar and are capable of dissolving a wide array of organic molecules, including those with polar functional groups like the Weinreb amide. |
| Alcohols | Methanol, Ethanol | Moderate | These are polar protic solvents. While they can form hydrogen bonds with the Weinreb amide, the large non-polar benzyl carbamate group may limit miscibility compared to aprotic solvents. |
| Aromatic Hydrocarbons | Toluene | Moderate to Low | Toluene is a non-polar solvent that will primarily solvate the benzyl group, but may be less effective with the polar parts of the molecule. |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Low | These are highly non-polar solvents and are unlikely to effectively dissolve the polar Weinreb amide portion of the molecule. |
| Aqueous | Water | Insoluble | The large, lipophilic benzyl carbamate group makes the molecule poorly soluble in water. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To obtain quantitative data, the following detailed protocol for the widely accepted shake-flask method is provided.[8] This method measures the thermodynamic solubility, which is the saturation concentration of a compound in a solvent at equilibrium.[9][10]
Materials and Equipment
-
This compound (solid form)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps (e.g., 4 mL)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.
Procedure
-
Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. An amount that ensures a visible excess of solid remains after equilibration is crucial.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
-
Phase Separation: After the equilibration period, let the vials stand at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved particles.
-
Dilution: Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the compound. A standard calibration curve must be prepared to accurately quantify the solute concentration.
Data Analysis
Calculate the solubility (S) in units such as mg/mL or mol/L using the following formula:
S = (Concentration from analysis) × (Dilution factor)
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the shake-flask solubility determination protocol described above.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. ycdehongchem.com [ycdehongchem.com]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. enamine.net [enamine.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Technical Guide to the Spectroscopic and Synthetic Profile of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical document provides a detailed overview of the spectroscopic characteristics and a proposed synthetic route for Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, a Weinreb amide derivative of potential interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide presents a combination of data from closely related analogs, established synthetic protocols, and predicted spectroscopic values.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, notably 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine[1], and general principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Ar-H |
| ~5.14 | s | 2H | -CH ₂-Ph |
| ~4.1-4.3 | m | 2H | piperidine-H ₂ₑ |
| ~3.71 | s | 3H | -OCH ₃ |
| ~3.19 | s | 3H | -NCH ₃ |
| ~2.7-2.9 | m | 3H | piperidine-H ₂ₐ, piperidine-H ₄ |
| ~1.6-1.8 | m | 4H | piperidine-H ₃,₅ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C =O (Weinreb amide) |
| ~155 | C =O (Carbamate) |
| ~137 | Ar-C (quaternary) |
| ~128.5 | Ar-C H |
| ~128.0 | Ar-C H |
| ~127.9 | Ar-C H |
| ~67 | -C H₂-Ph |
| ~61 | -OC H₃ |
| ~44 | piperidine-C ₂,₆ |
| ~41 | piperidine-C ₄ |
| ~34 | -NC H₃ |
| ~29 | piperidine-C ₃,₅ |
Table 3: Predicted IR and MS Data
| Spectroscopic Method | Key Peaks / Fragments |
| IR (Infrared) | ~1700 cm⁻¹ (C=O, carbamate), ~1660 cm⁻¹ (C=O, Weinreb amide) |
| MS (Mass Spectrometry - ESI+) | Predicted m/z: 307.16 [M+H]⁺, 329.14 [M+Na]⁺ |
Proposed Synthesis and Experimental Protocol
The synthesis of this compound can be readily achieved from the commercially available 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid through the formation of a Weinreb amide. This reaction is typically high-yielding and proceeds under mild conditions.
Diagram 1: Proposed Synthesis of this compound
References
Technical Guide: Sourcing and Synthesis of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Commercial Availability
Initial searches for direct suppliers of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate have shown that this compound is not a stock item from major chemical vendors. The market for this specific derivative of piperidine appears to be limited, necessitating a custom synthesis approach for procurement. Researchers requiring this compound will need to engage with a contract research organization (CRO) or a specialized chemical synthesis company.
For researchers and procurement specialists, the process of acquiring this compound will involve providing a detailed synthetic protocol or at least the target structure to a custom synthesis provider. Below is a list of companies that offer such services.
Table 1: Custom Chemical Synthesis Service Providers
| Company Name | Service Highlights | Location(s) |
| Enamine | Milligram to kilogram scale synthesis, expertise in a wide variety of organic compounds.[1] | Ukraine, USA |
| Tocris Bioscience | High-purity, complex organic molecule synthesis from milligram to kilogram scale, with a focus on pharmacologically active compounds. | UK |
| BOC Sciences | Custom synthesis for biotechnology, pharmaceutical, and life science industries, from milligram to kilogram scale.[2] | USA |
| Taros Discovery | Discovery chemistry and scale-up from lab to kilogram/pilot scale, experience with highly sensitive information and intellectual property.[3] | Germany, Asia |
| Biosynth | Expertise in complex organic chemical synthesis, including carbohydrates, nucleosides, and other complex chemical entities, with GMP manufacturing capabilities.[4] | Switzerland, UK, USA, China, Slovakia |
Proposed Synthetic Pathway
A plausible and efficient synthetic route to obtain this compound starts from commercially available 1-Benzyl-4-piperidinecarboxylic acid. The synthesis involves two key steps: N-protection of the piperidine nitrogen with a benzyl chloroformate (Cbz-Cl) group, followed by an amidation reaction to form the desired Weinreb amide.
Diagram 1: Proposed Synthesis of this compound
Caption: A two-step synthesis of the target compound.
Experimental Protocols
The following are detailed, hypothetical experimental procedures for the synthesis of this compound. These protocols are based on standard, well-established organic chemistry transformations and can be provided to a custom synthesis provider.
Step 1: Synthesis of Benzyl 4-(carboxy)piperidine-1-carboxylate
Objective: To protect the nitrogen of 1-Benzyl-4-piperidinecarboxylic acid with a benzyloxycarbonyl (Cbz) group.
Materials:
-
1-Benzyl-4-piperidinecarboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 1-Benzyl-4-piperidinecarboxylic acid in a suitable solvent such as a mixture of DCM and water.
-
Add sodium bicarbonate to the solution to act as a base.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the reaction mixture while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure Benzyl 4-(carboxy)piperidine-1-carboxylate.
Step 2: Synthesis of this compound (Weinreb Amide Formation)
Objective: To form the N-methoxy-N-methylamide (Weinreb amide) from the carboxylic acid.
Materials:
-
Benzyl 4-(carboxy)piperidine-1-carboxylate
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or a combination of 1-Hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve Benzyl 4-(carboxy)piperidine-1-carboxylate, N,O-Dimethylhydroxylamine hydrochloride, and the coupling agent (e.g., HATU) in an anhydrous solvent such as DMF.
-
Add a non-nucleophilic base, such as DIPEA, to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product, this compound.
Quality Control and Characterization
For researchers commissioning the synthesis of this compound, it is crucial to specify the required analytical data for product validation. This should include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Logical Workflow for Procurement
The process of obtaining a custom-synthesized chemical involves several key stages, from initial inquiry to final product delivery.
Diagram 2: Custom Synthesis Procurement Workflow
Caption: A streamlined process for procuring custom chemicals.
This guide provides a foundational understanding for researchers and drug development professionals seeking to acquire this compound. By leveraging custom synthesis services and providing a well-defined synthetic route, the procurement of this specialized compound can be effectively managed.
References
Safety, handling, and toxicology information for Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct safety, handling, and toxicology data for Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate has been identified in publicly available literature. The information presented in this guide is extrapolated from data on structurally similar compounds. All procedures should be conducted with caution in a controlled laboratory setting by qualified personnel.
Introduction
This compound is a chemical intermediate likely utilized in the synthesis of more complex molecules in drug discovery and development. Its structure comprises a piperidine ring N-protected with a benzyloxycarbonyl (Cbz) group and a Weinreb amide moiety at the 4-position. The N-benzyl piperidine motif is a common structural feature in medicinal chemistry, known for its versatility in modifying physicochemical and efficacy parameters of drug candidates.[1] Weinreb amides are valuable intermediates as they allow for the controlled formation of ketones and aldehydes from carboxylic acid derivatives.[2][3]
This document provides a comprehensive overview of the inferred safety, handling, and toxicological properties of this compound, based on data from analogous compounds.
Hazard Identification and Toxicology Summary
Due to the absence of specific toxicological studies on the target compound, the following information is based on the hazard classifications of structurally related piperidine derivatives.
Anticipated Hazards:
Based on the GHS classifications of analogous compounds such as Benzyl 4-oxopiperidine-1-carboxylate, 1-Benzylpiperidine-4-carbaldehyde, and Benzyl 4-hydroxy-1-piperidinecarboxylate, the target compound is anticipated to have the following hazard profile[4][5][6][7]:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation, with a potential for serious eye damage.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
A summary of the GHS hazard statements for related compounds is provided in the table below.
| Compound Name | CAS Number | GHS Hazard Statements |
| Benzyl 4-oxopiperidine-1-carboxylate | 19099-93-5 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4] |
| 1-Benzylpiperidine-4-carbaldehyde | 22065-85-6 | H301: Toxic if swallowedH318: Causes serious eye damage[5] |
| Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6] |
| N-Benzyl-4-piperidone | 3612-20-2 | Combustible liquidHarmful if swallowedCauses skin irritationCauses serious eye irritationMay cause an allergic skin reactionMay cause respiratory irritation[8] |
Toxicological Profile Summary (Inferred):
-
Acute Effects: Ingestion may lead to harmful effects. Direct contact is likely to cause irritation to the skin and serious irritation or damage to the eyes. Inhalation of dust or aerosols may irritate the respiratory tract.
-
Chronic Effects: No data is available on the long-term effects of exposure.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to assess these endpoints.
Safe Handling and Storage
The following handling and storage procedures are recommended based on the potential hazards.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working with a powder or generating aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
Accidental Release and First Aid Measures
Accidental Release:
-
Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into waterways. Collect the material for disposal.
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Experimental Protocols
As no specific experimental data for the target compound were found, a general synthetic protocol is proposed based on established chemical reactions for the synthesis of Weinreb amides from carboxylic acids.
Proposed Synthesis of this compound:
This protocol describes the coupling of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid with N,O-dimethylhydroxylamine.
Materials:
-
1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
Coupling agent (e.g., HATU, HOBt/EDCI)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, dichloromethane)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride in an anhydrous solvent.
-
Add the organic base to the mixture and stir for a short period.
-
Add the coupling agent to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield this compound.
Below is a DOT script for the proposed synthetic workflow.
Caption: Proposed synthesis workflow for the target compound.
Logical Relationships in Safety Assessment
The safety assessment for a novel or uncharacterized compound often relies on a logical progression from available data on related structures. The following diagram illustrates this relationship.
References
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Benzylpiperidine-4-carbaldehyde | C13H17NO | CID 89584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzyl 4-hydroxy-1-piperidinecarboxylate 97 95798-23-5 [sigmaaldrich.com]
- 7. Benzyl 4-formylpiperidine-1-carboxylate | C14H17NO3 | CID 2776272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis and Characterization of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, a versatile intermediate in drug discovery, and its derivatives. The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to confer favorable physicochemical and pharmacokinetic properties to drug candidates. This document outlines a detailed synthetic protocol, discusses the characterization of related compounds, and presents an experimental workflow for evaluating the biological activity of its derivatives, particularly as cholinesterase inhibitors.
Synthesis of this compound
The synthesis of the target compound, a Weinreb amide, is a two-step process starting from commercially available 4-piperidinecarboxylic acid. The first step involves the N-benzylation of the piperidine ring, followed by the coupling of the resulting carboxylic acid with N,O-dimethylhydroxylamine.
Step 1: Synthesis of 1-Benzyl-4-piperidinecarboxylic Acid
The initial step is the benzylation of 4-piperidinecarboxylic acid. A typical procedure involves the reaction of 4-piperidinecarboxylic acid with benzyl bromide in the presence of a base.
Experimental Protocol:
A synthetic method for N-benzyl-4-piperidinecarboxylic acid involves the alkylation of a 4-piperidinecarboxylic acid ester followed by hydrolysis. For instance, 4-piperidinecarboxylic acid methyl ester hydrochloride can be reacted with benzyl bromide and a base like triethylamine. The resulting N-benzyl-4-piperidinecarboxylic acid methyl ester is then hydrolyzed to yield N-benzyl-4-piperidinecarboxylic acid[1].
Step 2: Synthesis of this compound (Weinreb Amide Formation)
Experimental Protocol (Adapted from a similar synthesis of a Boc-protected analogue[2]):
To a stirred solution of 1-benzyl-4-piperidinecarboxylic acid and N,O-dimethylhydroxylamine hydrochloride in a suitable solvent such as DMF at room temperature, a base like triethylamine is added. After a short period of stirring, coupling reagents such as 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are added sequentially. The reaction mixture is stirred overnight and then concentrated. The residue is worked up by dissolving in an acidic aqueous solution and extracting with an organic solvent like ethyl acetate. The combined organic phases are then washed with a saturated sodium bicarbonate solution and brine, dried over a drying agent like magnesium sulfate, and concentrated to yield the final product.
Caption: Synthetic workflow for the target compound.
Characterization of this compound and its Derivatives
The characterization of the synthesized compound and its derivatives is crucial to confirm their identity and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed. While specific data for the title compound is not available in the provided search results, data for closely related structures can be used for comparison.
Table 1: Spectroscopic Data of a Structurally Similar Compound: 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine[2]
| Analytical Technique | Observed Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 4.14 (m, 2H), 3.71 (s, 3H), 3.19 (s, 3H), 2.78 (m, 3H), 1.68 (m, 4H), 1.46 (s, 9H) |
| Mass Spectrometry (ESI+) | m/z 217.72 (M+H⁺- Isobutene) |
For this compound, one would expect to see characteristic signals for the benzyl group protons in the ¹H NMR spectrum, typically in the aromatic region (around 7.3 ppm), and a singlet for the benzylic CH₂ protons (around 5.1 ppm). The piperidine ring protons would appear in the aliphatic region. In the ¹³C NMR spectrum, signals corresponding to the carbonyl carbon of the carbamate and the Weinreb amide, as well as the aromatic and aliphatic carbons, would be expected. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.
Derivatives and Their Biological Significance
N-benzylpiperidine derivatives are of significant interest in drug discovery, particularly in the development of treatments for neurodegenerative diseases like Alzheimer's. A number of studies have focused on the synthesis of N-benzylpiperidine carboxamide and related derivatives as potent acetylcholinesterase (AChE) inhibitors[3][4].
The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. By inhibiting AChE, the levels of acetylcholine in the brain can be increased, leading to improved cognitive function.
Table 2: Biological Activity of Selected N-Benzylpiperidine Derivatives as Cholinesterase Inhibitors
| Compound | Target | IC₅₀ (µM) | Reference |
| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | Acetylcholinesterase | 0.03 ± 0.07 | [4] |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase | 0.41 ± 1.25 | [4] |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | Acetylcholinesterase | 5.94 ± 1.08 | [4] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase | 0.00056 | [3] |
The data in Table 2 highlights the potential of the N-benzylpiperidine scaffold in designing highly potent acetylcholinesterase inhibitors.
Experimental Workflow for Biological Evaluation
The evaluation of newly synthesized this compound derivatives as potential acetylcholinesterase inhibitors follows a standardized workflow.
Caption: Workflow for screening cholinesterase inhibitors.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
A widely used method for measuring acetylcholinesterase activity is the Ellman's assay. This colorimetric method is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.
The assay is typically performed in a 96-well plate format. The reaction mixture contains a buffer (e.g., Tris-HCl), the test compound at various concentrations, and the acetylcholinesterase enzyme. After a pre-incubation period, the reaction is initiated by the addition of the substrate, acetylthiocholine, and DTNB. The change in absorbance over time is monitored to determine the rate of the enzymatic reaction. The inhibitory activity of the test compound is calculated as the percentage of inhibition of the enzyme activity compared to a control without the inhibitor.
Conclusion
This technical guide has detailed the synthesis of this compound and highlighted the significance of its derivatives in the context of drug discovery, particularly as cholinesterase inhibitors. The provided experimental protocols and workflows offer a solid foundation for researchers and scientists working in this area. The versatility of the N-benzylpiperidine scaffold continues to make it an attractive starting point for the design and development of novel therapeutic agents.
References
- 1. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 2. 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine | 139290-70-3 [chemicalbook.com]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate in the Synthesis of Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is a versatile synthetic intermediate, primarily utilized in the field of medicinal chemistry as a precursor for the synthesis of complex bioactive molecules. Its structural features, particularly the piperidine core, are prevalent in numerous compounds targeting the central nervous system. The N-methoxy-N-methylamide moiety, also known as a Weinreb amide, is a key functional group that allows for the controlled formation of carbon-carbon bonds, most notably in the synthesis of ketones and aldehydes. This stability prevents the common issue of over-addition by organometallic reagents, making it a valuable tool in multi-step organic synthesis.
One of the most significant applications of this piperidine derivative is in the synthesis of acetylcholinesterase (AChE) inhibitors. These inhibitors play a crucial role in the management of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine in the brain. The N-benzylpiperidine scaffold, which can be readily derived from this compound, is a core structural component of Donepezil, a widely prescribed medication for Alzheimer's disease.
This document provides detailed protocols for the utilization of this compound as a starting material in the synthesis of a key precursor to Donepezil and outlines the subsequent steps to obtain the final active pharmaceutical ingredient. Additionally, a standard protocol for evaluating the biological activity of the synthesized compounds as AChE inhibitors is included.
Data Presentation
The following table summarizes the biological activity of Donepezil and related compounds, which can be synthesized using the protocols described herein.
| Compound | Target | IC50 (nM) | Selectivity (AChE vs. BuChE) | Reference |
| Donepezil (E2020) | Acetylcholinesterase (AChE) | 5.7 | ~1250-fold | [1] |
| Compound 21 | Acetylcholinesterase (AChE) | 0.56 | ~18,000-fold | [2] |
| Lead Compound 5 | Acetylcholinesterase (AChE) | 30 | Not Specified | [3] |
| Analog 20 | Acetylcholinesterase (AChE) | 5940 | Not Specified | [3] |
| Analog 28 | Acetylcholinesterase (AChE) | 410 | Not Specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of Benzyl 4-formylpiperidine-1-carboxylate
This protocol describes the reduction of the Weinreb amide, this compound, to the corresponding aldehyde, a key intermediate for the synthesis of Donepezil.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)
-
Dry Ice/Acetone Bath
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LiAlH₄ (1.5 equivalents) or DIBAL-H (1.5 equivalents) in THF to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude Benzyl 4-formylpiperidine-1-carboxylate by silica gel column chromatography.
Protocol 2: Synthesis of 1-Benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl)piperidine (Donepezil)
This protocol outlines the synthesis of Donepezil via an aldol condensation of Benzyl 4-formylpiperidine-1-carboxylate with 5,6-dimethoxy-1-indanone, followed by reduction.
Materials:
-
Benzyl 4-formylpiperidine-1-carboxylate (from Protocol 1)
-
5,6-dimethoxy-1-indanone
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA)
-
Palladium on Carbon (Pd/C, 10%)
-
Methanol
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl) in methanol
Procedure:
Step A: Aldol Condensation
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of LDA in anhydrous THF.
-
Cool the LDA solution to -78 °C.
-
Slowly add a solution of 5,6-dimethoxy-1-indanone (1 equivalent) in anhydrous THF to the LDA solution. Stir for 30 minutes at -78 °C.
-
Add a solution of Benzyl 4-formylpiperidine-1-carboxylate (1 equivalent) in anhydrous THF to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting intermediate by silica gel column chromatography.
Step B: Reduction
-
Dissolve the purified intermediate from Step A in methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the free base of Donepezil.
-
Dissolve the free base in methanol and add a solution of HCl in methanol to precipitate Donepezil hydrochloride.
-
Filter the solid, wash with cold methanol, and dry under vacuum to yield the final product.
Protocol 3: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the inhibitory activity of synthesized compounds against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Synthesized inhibitor compound (e.g., Donepezil)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the inhibitor compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the inhibitor solution at various concentrations, and the AChE enzyme solution.
-
Incubate the plate at 37 °C for 15 minutes.
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the substrate, ATCI, to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
The rate of the reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Mandatory Visualization
Caption: Synthetic workflow for Donepezil.
Caption: Mechanism of Acetylcholinesterase Inhibition.
References
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is a versatile building block in medicinal chemistry, primarily utilized as a Weinreb amide for the synthesis of 4-acylpiperidine derivatives. This functionality allows for the straightforward introduction of a ketone moiety at the 4-position of the piperidine ring, a privileged scaffold in numerous biologically active compounds. The resulting 4-acylpiperidines are key intermediates in the development of therapeutics targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes such as kinases. This document provides detailed application notes and experimental protocols for the use of this valuable synthetic intermediate.
Introduction to this compound
This compound, also known as 1-(benzyloxycarbonyl)-N-methoxy-N-methylpiperidine-4-carboxamide, is a stable and versatile reagent for the synthesis of ketones. The N-methoxy-N-methylamide moiety, commonly referred to as a Weinreb amide, reacts with organometallic reagents such as Grignard reagents and organolithium compounds to form a stable tetrahedral intermediate. This intermediate resists over-addition of the nucleophile and collapses to the corresponding ketone upon acidic workup, typically affording high yields and purity.
The piperidine core is a ubiquitous structural motif in pharmaceuticals due to its favorable physicochemical properties, including improved solubility and metabolic stability. The benzyl carbamate (Cbz or Z) protecting group on the piperidine nitrogen is stable under a range of reaction conditions and can be readily removed by hydrogenolysis.
Key Applications in Medicinal Chemistry
The primary application of this compound is in the synthesis of 4-acylpiperidines. These intermediates are crucial for the development of:
-
Kinase Inhibitors: The 4-acylpiperidine scaffold can be elaborated to access various kinase inhibitors, including those targeting Janus kinases (JAKs).
-
GPCR Ligands: Many antagonists and agonists for GPCRs, such as opioid and dopamine receptors, incorporate a 4-acylpiperidine or a derived functional group.
-
Enzyme Inhibitors: This building block is valuable for creating inhibitors of enzymes like acetylcholinesterase, relevant in the treatment of Alzheimer's disease.
-
Ion Channel Modulators: The synthesis of compounds that modulate the activity of various ion channels often utilizes piperidine-based intermediates.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound from the corresponding carboxylic acid.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid | 263.29 | 10.0 | 1.0 |
| N,O-Dimethylhydroxylamine hydrochloride | 97.54 | 12.0 | 1.2 |
| HATU (Coupling Agent) | 380.23 | 11.0 | 1.1 |
| DIPEA (Base) | 129.24 | 25.0 | 2.5 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
Procedure:
-
To a stirred solution of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere, add N,O-dimethylhydroxylamine hydrochloride (12.0 mmol, 1.2 eq) and DIPEA (25.0 mmol, 2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (11.0 mmol, 1.1 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (50 mL) and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.
Expected Yield and Characterization:
| Property | Value |
| Yield | 85-95% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Consistent with the expected structure. Key signals: ~7.3 ppm (m, 5H, Ar-H), 5.1 ppm (s, 2H, CH₂Ph), 3.7 ppm (s, 3H, OCH₃), 3.2 ppm (s, 3H, NCH₃), piperidine protons. |
| ¹³C NMR | Consistent with the expected structure. |
| MS (ESI) | m/z calculated for C₁₆H₂₂N₂O₄ [M+H]⁺, found. |
Synthesis of a 4-Acylpiperidine Intermediate via Weinreb Ketone Synthesis
This protocol details the reaction of this compound with a Grignard reagent to yield a 4-acylpiperidine derivative.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 306.37 | 5.0 | 1.0 |
| 4-Bromophenylmagnesium bromide (1.0 M in THF) | - | 6.0 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 25 mL | - |
Procedure:
-
Dissolve this compound (5.0 mmol, 1.0 eq) in anhydrous THF (25 mL) in a flame-dried, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the 4-Bromophenylmagnesium bromide solution (6.0 mmol, 1.2 eq) dropwise via a syringe over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired Benzyl 4-(4-bromobenzoyl)piperidine-1-carboxylate.
Expected Yield and Characterization:
| Property | Value |
| Yield | 70-85% |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the expected structure. Key signals: ~7.8-7.6 ppm (m, 4H, Ar-H), ~7.3 ppm (m, 5H, Ar-H of Cbz), 5.1 ppm (s, 2H, CH₂Ph), piperidine protons. |
| ¹³C NMR | Consistent with the expected structure. Key signal: ~198 ppm (C=O). |
| MS (ESI) | m/z calculated for C₂₁H₂₂BrNO₃ [M+H]⁺, found. |
Visualization of Workflows
General Synthetic Workflow
The following diagram illustrates the central role of this compound in a typical drug discovery workflow.
Application Notes and Protocols: Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is a versatile synthetic intermediate playing a crucial role in the discovery and development of novel therapeutics. Its unique structural features, combining a piperidine scaffold with a Weinreb amide functionality and a benzyl carbamate protecting group, make it an invaluable building block for the synthesis of complex molecules, particularly in the realm of targeted cancer therapy. The piperidine core is a prevalent motif in many biologically active compounds, while the Weinreb amide provides a stable and highly selective precursor for the introduction of ketone functionalities via reaction with organometallic reagents. The benzyl carbamate (Cbz) protecting group offers robust protection of the piperidine nitrogen, which can be selectively removed under various conditions, allowing for further synthetic manipulations.
This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has shown significant promise in the treatment of cancers with specific DNA repair deficiencies.
Application: Intermediate in the Synthesis of PARP Inhibitors (e.g., Niraparib Analogs)
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the cellular machinery responsible for DNA repair. In cancers with mutations in DNA repair pathways, such as those involving the BRCA1 and BRCA2 genes, tumor cells become heavily reliant on PARP-mediated repair for survival. Inhibition of PARP in such cancer cells leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.
This compound serves as a key precursor to the piperidine-containing pharmacophore of many PARP inhibitors, including the FDA-approved drug Niraparib. The following sections detail a plausible synthetic route and protocols for the synthesis of a key ketone intermediate en route to Niraparib analogs, starting from the title compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title Weinreb amide from the commercially available Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. The synthesis involves a two-step process: oxidation of the primary alcohol to a carboxylic acid, followed by coupling with N,O-dimethylhydroxylamine.
Step 1: Oxidation of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate to Benzyl 4-carboxypiperidine-1-carboxylate
A Swern oxidation provides a mild and efficient method for this transformation.
-
Materials:
-
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add DMSO (2.2 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification.
-
Step 2: Weinreb Amide Formation
-
Materials:
-
Benzyl 4-carboxypiperidine-1-carboxylate (from Step 1)
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Dissolve Benzyl 4-carboxypiperidine-1-carboxylate (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture and stir for 10 minutes at room temperature.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Protocol 2: Synthesis of a Ketone Intermediate for PARP Inhibitors
This protocol describes the reaction of the Weinreb amide with a Grignard reagent to form a key ketone intermediate. The choice of the Grignard reagent determines the nature of the resulting ketone. For the synthesis of Niraparib analogs, a (4-aminophenyl)magnesium bromide derivative would be a suitable choice.
-
Materials:
-
This compound
-
(4-bromophenyl)magnesium bromide (or other suitable Grignard reagent)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Add the Grignard reagent (1.5 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired ketone.
-
Protocol 3: Deprotection of the Benzyl Carbamate
Catalytic transfer hydrogenation is an effective method for the removal of the Cbz protecting group.
-
Materials:
-
Cbz-protected piperidine ketone (from Protocol 2)
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
Methanol
-
-
Procedure:
-
To a solution of the Cbz-protected piperidine ketone (1.0 eq) in methanol, add 10% Pd/C (10 mol%).
-
Add ammonium formate (5.0 eq) in portions.
-
Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine ketone.
-
Protocol 4: Coupling with the Indazole Core and Final Amidation (Conceptual)
The final steps towards a Niraparib analog would involve a Buchwald-Hartwig amination to couple the deprotected piperidine intermediate with the appropriate 2-halo-2H-indazole-7-carboxamide, followed by any necessary final transformations.
-
Conceptual Steps:
-
Buchwald-Hartwig Amination: The deprotected piperidine ketone is coupled with a suitable 2-halo-2H-indazole-7-carboxamide derivative using a palladium catalyst, a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) in an appropriate solvent like toluene or dioxane.
-
Final Amidation (if necessary): If the indazole core contains a precursor to the final carboxamide, a final amidation step would be required.
-
Data Presentation
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Purity (%) | Analytical Method |
| 1a | Swern Oxidation | Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | Benzyl 4-carboxypiperidine-1-carboxylate | 90-98 | >95 (crude) | NMR, LC-MS |
| 1b | Weinreb Amide Formation | Benzyl 4-carboxypiperidine-1-carboxylate | This compound | 75-85 | >98 | NMR, LC-MS, HPLC |
| 2 | Grignard Reaction | This compound | Benzyl 4-(4-aminobenzoyl)piperidine-1-carboxylate | 60-75 | >97 | NMR, LC-MS, HPLC |
| 3 | Cbz Deprotection | Benzyl 4-(4-aminobenzoyl)piperidine-1-carboxylate | 4-(4-aminobenzoyl)piperidine | 85-95 | >98 | NMR, LC-MS |
Visualizations
PARP1 Signaling Pathway in DNA Repair
Application Notes and Protocols for Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is a versatile research chemical with significant potential as a key intermediate in the synthesis of a wide range of biologically active molecules. Its structural features, including a protected piperidine ring and a Weinreb amide functional group, make it a valuable building block in medicinal chemistry and drug discovery. The benzyl carbamate protecting group offers stability and can be readily removed under specific conditions, while the Weinreb amide allows for the controlled formation of carbon-carbon bonds to produce ketones.
These application notes provide an overview of the potential uses of this compound, detailed synthetic protocols, and relevant chemical data to facilitate its utilization in a research setting.
Potential Research Applications
Based on the activities of structurally related benzyl-piperidine and piperidine-4-carboxamide derivatives, this compound is a promising starting material for the development of:
-
Enzyme Inhibitors: The piperidine scaffold is present in numerous enzyme inhibitors. For example, derivatives of 1-benzyl-piperidine have been shown to be potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease[1]. The Weinreb amide functionality of the title compound can be converted to a ketone, which can then be further modified to create molecules that target the active sites of enzymes like carbonic anhydrases[2].
-
Antitubercular Agents: Benzamide derivatives have been identified as inhibitors of InhA, an enzyme essential for the survival of M. tuberculosis[3]. The title compound could serve as a precursor for the synthesis of novel benzamide-containing molecules with potential antitubercular activity.
-
Neurological Disorder Therapeutics: The core structure is similar to compounds that have been investigated for their effects on neurotransmitter systems[4]. Modifications of the piperidine ring and the introduction of various functional groups via the Weinreb amide could lead to new chemical entities for treating neurological disorders.
Chemical and Physical Properties
The following table summarizes the computed chemical and physical properties for this compound.
| Property | Value |
| Molecular Formula | C₁₆H₂₂N₂O₄ |
| Molecular Weight | 306.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | 405239-72-7[5] |
| Appearance | Expected to be a colorless oil or a white to off-white solid |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from the commercially available 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid.
Step 1: Synthesis of the Weinreb Amide
-
Reaction Setup: To a stirred solution of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) and N,O-dimethylhydroxylamine hydrochloride (1.5 equivalents) in dichloromethane (DCM) at 0 °C, add triethylamine (2.5 equivalents) dropwise.
-
Coupling Agent Addition: After 10 minutes, add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) sequentially.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel to obtain this compound.
Step 2: Characterization
-
¹H NMR: The product can be characterized by proton nuclear magnetic resonance spectroscopy. Expected peaks include signals for the benzyl group protons, the piperidine ring protons, and the methoxy and methyl protons of the Weinreb amide.
-
Mass Spectrometry: Confirm the molecular weight by mass spectrometry.
Protocol 2: Application in Ketone Synthesis
This protocol demonstrates the use of the title compound to synthesize a ketone via reaction with a Grignard reagent, a key application of the Weinreb amide functionality.
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to 0 °C.
-
Grignard Reagent Addition: Add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 2-3 hours or until completion as monitored by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ketone (e.g., Benzyl 4-benzoylpiperidine-1-carboxylate) by column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Conversion of the Weinreb amide to a ketone using a Grignard reagent.
References
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate;hydrochloride [smolecule.com]
- 5. chemuniverse.com [chemuniverse.com]
Application Notes and Protocols for the Quantification of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate. Due to the absence of a specific published method for this analyte, the presented protocol is a comprehensive starting point derived from established analytical methods for structurally related piperidine carboxamide and benzyl carboxylate derivatives.[1][2][3][4] The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection. Detailed procedures for sample preparation, instrument setup, and data analysis are provided to guide researchers in developing and validating a quantitative assay suitable for various matrices, such as plasma, in a research and drug development setting.
Introduction
This compound is a chemical intermediate that incorporates a benzyl carbamate-protected piperidine ring and a Weinreb amide functional group. The accurate quantification of such compounds is essential for process chemistry, pharmacokinetic studies, and quality control in drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and wide dynamic range.[5][6] This application note outlines a complete analytical workflow, from sample preparation to data interpretation, providing a solid foundation for researchers to establish a reliable quantitative method.
Experimental Protocols
Materials and Reagents
-
This compound (Analyte)
-
Stable Isotope Labeled (SIL) internal standard (e.g., this compound-d7) is highly recommended for bioanalytical applications to correct for matrix effects and procedural variability.[1] If a SIL-IS is not available, a structurally similar analog can be used.
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (or other relevant biological matrix)
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting small molecules from plasma samples.[1][7][8]
-
Sample Aliquoting : Aliquot 100 µL of the plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.[1]
-
Internal Standard Spiking : Add 10 µL of the internal standard working solution (e.g., 100 ng/mL) to each tube and vortex briefly.[1]
-
Protein Precipitation : Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1][9]
-
Vortexing : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]
-
Centrifugation : Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[1]
-
Supernatant Transfer : Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 v/v methanol:water with 0.1% formic acid).[1]
-
Injection : Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are suggested starting parameters. Optimization will be necessary based on the specific instrumentation used.
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Suggested Condition |
| LC System | Agilent 1290 Infinity II, Waters Acquity UPLC, or equivalent |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 10% B, linear gradient to 95% B over 3 min, hold at 95% B for 1 min, return to 10% B and re-equilibrate. |
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Suggested Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S, Agilent 6470) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Hypothetical MRM Transitions (to be optimized by infusion)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | To be optimized |
| [M+H]⁺ | Fragment 2 | To be optimized | |
| Internal Standard (IS) | [M+H]⁺ | Fragment 1 | To be optimized |
Note: The precursor ion will be the protonated molecule [M+H]⁺. Product ions and collision energies must be determined empirically by infusing a standard solution of the analyte into the mass spectrometer.
Data Presentation: Representative Quantitative Performance
The following tables present illustrative data for a typical calibration curve and quality control samples based on published methods for similar small molecules.[1][4]
Table 4: Representative Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1.0 | 1,520 | 510,000 | 0.003 |
| 2.5 | 3,850 | 515,000 | 0.007 |
| 5.0 | 7,600 | 505,000 | 0.015 |
| 10.0 | 15,300 | 512,000 | 0.030 |
| 50.0 | 75,500 | 508,000 | 0.149 |
| 100.0 | 151,000 | 511,000 | 0.295 |
| 500.0 | 760,000 | 509,000 | 1.493 |
| 1000.0 | 1,525,000 | 513,000 | 2.973 |
| Linearity (r²) | > 0.995 |
Table 5: Representative Accuracy and Precision Data for Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 0.95 | 95.0 | 8.5 |
| Low | 3.0 | 2.91 | 97.0 | 6.2 |
| Mid | 75.0 | 78.0 | 104.0 | 4.1 |
| High | 750.0 | 735.0 | 98.0 | 3.5 |
Visualizations
Experimental Workflow
Caption: Workflow for sample preparation and LC-MS/MS analysis.
Bioanalytical Method Validation Parameters
Caption: Key parameters for bioanalytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: A Scalable Protocol for the Synthesis of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally versatile intermediates in organic synthesis. Their unique stability and reactivity allow for the high-yield synthesis of aldehydes and ketones from organometallic reagents, as the initial tetrahedral adduct is stabilized, preventing over-addition. Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is a valuable building block, particularly in medicinal chemistry, leveraging the piperidine scaffold common in many pharmaceutical agents. This document provides a detailed, scalable protocol for the synthesis of this Weinreb amide starting from 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid. The described method proceeds via an acyl chloride intermediate, a robust and well-established procedure suitable for scale-up operations.
Reaction Scheme
Figure 1: Synthesis of this compound from 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid.
Experimental Protocol
This protocol details the conversion of a carboxylic acid to a Weinreb amide using oxalyl chloride as an activating agent.
1. Materials and Equipment
-
Reagents:
-
1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid
-
Oxalyl chloride ( (COCl)₂ )
-
N,O-Dimethylhydroxylamine hydrochloride (Me(MeO)NH·HCl)
-
Dichloromethane (DCM), anhydrous
-
Pyridine or Triethylamine (TEA), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-neck round-bottom flask of appropriate size (e.g., 2 L for a ~100g scale reaction)
-
Magnetic stirrer and stir bar
-
Dropping funnel (pressure-equalizing)
-
Thermometer
-
Inert gas supply (Nitrogen or Argon) with bubbler
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
2. Data Presentation: Reagent Summary for Synthesis
The following table summarizes the quantities for a representative 100 g scale synthesis.
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount (g) | Volume (mL) |
| 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid | 263.29 | 0.380 | 1.0 | 100.0 | - |
| Oxalyl chloride | 126.93 | 0.456 | 1.2 | 57.9 | 39.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | - | Catalytic | - | ~0.5 |
| Dichloromethane (DCM) | 84.93 | - | Solvent | - | 1000 |
| N,O-Dimethylhydroxylamine hydrochloride | 97.54 | 0.475 | 1.25 | 46.3 | - |
| Pyridine | 79.10 | 1.14 | 3.0 | 90.2 | 92.0 |
3. Step-by-Step Synthesis Procedure
Step 1: Formation of the Acyl Chloride
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inlet for inert gas.
-
Charge the flask with 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (100.0 g, 0.380 mol) and anhydrous dichloromethane (DCM, 800 mL).
-
Stir the suspension under an inert atmosphere (Nitrogen or Argon).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF, ~0.5 mL).
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add oxalyl chloride (39.1 mL, 0.456 mol) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C. Vigorous gas evolution (CO₂, CO, HCl) will be observed. Ensure the reaction is properly vented to a scrubber.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 2-3 hours at room temperature. The reaction is complete when the solution becomes clear and gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess oxalyl chloride and DCM, yielding the crude acyl chloride as a viscous oil or solid.
Step 2: Weinreb Amide Formation
-
Dissolve the crude acyl chloride in fresh anhydrous DCM (200 mL) under an inert atmosphere.
-
In a separate flask, prepare a suspension of N,O-dimethylhydroxylamine hydrochloride (46.3 g, 0.475 mol) in anhydrous DCM (500 mL).
-
Cool the suspension of the hydroxylamine to 0 °C in an ice-water bath.
-
Slowly add anhydrous pyridine (92.0 mL, 1.14 mol) to the suspension. Stir for 15 minutes.
-
To this cooled suspension, add the solution of the acyl chloride dropwise via a dropping funnel over 45-60 minutes, keeping the temperature below 5 °C.
-
Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight (12-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
Step 3: Work-up and Purification
-
Cool the reaction mixture to 0 °C and slowly quench by adding 1 M HCl solution (~500 mL) to dissolve the pyridine hydrochloride salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 250 mL)
-
Water (1 x 250 mL)
-
Saturated NaHCO₃ solution (2 x 250 mL) to remove any remaining acid.
-
Saturated brine solution (1 x 250 mL) to aid in phase separation.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product is typically a pale yellow oil, which can be used directly for many applications or further purified if necessary. High vacuum distillation or flash column chromatography (using a solvent system like ethyl acetate/hexanes) can be employed for higher purity.[1]
4. Characterization
-
Appearance: Colorless to pale yellow oil.
-
Molecular Formula: C₁₆H₂₂N₂O₄
-
Molecular Weight: 306.36 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 7.39-7.29 (m, 5H, Ar-H), 5.14 (s, 2H, -CH₂Ph), 4.18 (br d, 2H), 3.70 (s, 3H, -OCH₃), 3.18 (s, 3H, -NCH₃), 2.95-2.75 (m, 3H), 1.85-1.60 (m, 4H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 175.5, 155.0, 136.9, 128.5, 128.0, 127.8, 67.2, 61.5, 43.8 (br), 40.5, 32.1, 28.3.
-
Mass Spectrometry (ESI+): m/z 307.16 [M+H]⁺.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of the target Weinreb amide.
References
Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate in the synthesis of novel heterocyclic compounds
Application Notes: Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate in Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a versatile synthetic intermediate for the construction of novel heterocyclic compounds. The piperidine moiety is a privileged scaffold in medicinal chemistry, while the N-benzyloxycarbonyl (Cbz) group offers stable protection that can be removed under various conditions. The key functionality is the N-methoxy-N-methylamide (Weinreb amide) at the 4-position. A significant advantage of the Weinreb amide is its controlled reaction with organometallic and hydride reagents to produce ketones and aldehydes, respectively, without the common problem of over-addition.[1][2] This controlled reactivity allows for the synthesis of key carbonyl intermediates, which are pivotal precursors for a wide array of heterocyclic systems.
These application notes provide detailed protocols for the conversion of this compound into aldehyde and ketone intermediates and their subsequent use in the synthesis of novel thiophene and pyrazole derivatives.
Key Synthetic Transformations
The primary utility of the Weinreb amide is its conversion to carbonyl compounds. This is achieved through the formation of a stable chelated tetrahedral intermediate that resists the addition of a second equivalent of the nucleophile.[2][3] Upon acidic or aqueous workup, this intermediate collapses to the desired ketone or aldehyde.
References
Proper handling and long-term storage procedures for Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper handling, long-term storage, and stability assessment of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate. Adherence to these protocols is crucial for ensuring the compound's integrity, obtaining reliable experimental results, and maintaining laboratory safety.
Compound Profile
This compound is a piperidine derivative containing a Weinreb amide functional group. Such compounds are often utilized as intermediates in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] The N-alkoxy-N-methylamide (Weinreb amide) group is a valuable precursor for the synthesis of ketones and other carbonyl compounds. The stability of the piperidine ring and the reactivity of the carbamate and Weinreb amide moieties are key considerations for its handling and storage.[3][4]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value / Information | Source / Note |
| Molecular Formula | C₁₅H₂₀N₂O₄ | Calculated |
| Molecular Weight | 292.33 g/mol | Calculated |
| Appearance | Likely a colorless to light yellow oil or a low-melting solid | Inferred from similar compounds[5][6] |
| Storage Temperature | Freezer, under -20°C; Inert atmosphere | Recommended for similar structures[7] |
| Boiling Point | 150°C at 0.9 mmHg (for a similar Boc-protected analog) | [8] |
| Stability | Stable under recommended storage conditions; sensitive to moisture, strong oxidizing agents, and potentially high temperatures.[3][9][10] | General for piperidine derivatives and Weinreb amides |
Safety and Handling Protocols
2.1 Personal Protective Equipment (PPE) Proper PPE is mandatory when handling this compound. This includes, but is not limited to:
-
Gloves: Nitrile or neoprene gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[9][11]
-
Lab Coat: A standard laboratory coat must be worn and kept fastened.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[9] If aerosolization is possible or ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended.[9]
2.2 Handling Procedures
-
Ventilation: Always handle the compound inside a certified chemical fume hood to avoid inhalation of vapors or mists.[11]
-
Avoiding Contact: Prevent direct contact with skin, eyes, and clothing.[9] In case of accidental contact, follow the first aid measures outlined below.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][12] Do not eat, drink, or smoke in areas where the compound is handled or stored.[9][12]
2.3 First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]
-
Skin Contact: In case of contact, immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[5][11]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
2.4 Incompatible Materials Keep the compound away from strong oxidizing agents.[9] Piperidine derivatives can be sensitive to moisture, which may lead to hydrolysis.[3]
Diagram 1: General Handling Workflow
Caption: Workflow for safe handling of the compound from receipt to use.
Long-Term Storage Protocols
Proper storage is critical to prevent degradation and maintain the purity of this compound. The primary stability concerns are hydrolysis from moisture and potential oxidation.[3][10]
Table 2: Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below (Freezer) [7] | Minimizes thermal decomposition and slows potential side reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and degradation from atmospheric moisture.[9][10] |
| Container | Tightly sealed amber glass vial or bottle with a PTFE-lined cap. | Protects from light and prevents moisture ingress.[3][10] |
| Location | A dry, well-ventilated, designated chemical storage area. | Ensures safety and prevents contamination.[5][9] |
| Handling | Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound. | Critical for preventing hydrolysis.[10] |
Diagram 2: Decision Tree for Long-Term Storage
Caption: Decision guide for selecting appropriate long-term storage conditions.
Experimental Protocols
4.1 Protocol: Purity and Stability Assessment by HPLC-UV
This protocol describes a method to assess the purity of the compound upon receipt and monitor its stability over time.
Methodology:
-
Standard Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Prepare a working standard of 0.1 mg/mL by diluting the stock solution.
-
Sample Preparation (for Stability Study):
-
Store vials of the compound under different conditions (e.g., -20°C under N₂, 4°C in air, room temperature in air).
-
At each time point (e.g., T=0, 1 month, 3 months, 6 months), prepare a 0.1 mg/mL sample solution from each storage condition.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
Gradient: See Table 4.
-
Table 4: HPLC Gradient for Purity Analysis
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Data Analysis:
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
For stability samples, compare the purity at each time point to the initial T=0 sample. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
Diagram 3: Stability Testing Protocol Workflow
Caption: Workflow for conducting a long-term stability study of the compound.
Data Presentation
Table 3: Illustrative Stability Data (Hypothetical)
This table illustrates how stability data can be presented. Actual results would be determined experimentally.
| Storage Condition | Time Point | Purity (%) by HPLC | Observations |
| -20°C, Inert Atmosphere | T=0 | 99.5 | Clear, colorless oil |
| 3 Months | 99.4 | No change | |
| 6 Months | 99.3 | No change | |
| 4°C, Air | T=0 | 99.5 | Clear, colorless oil |
| 3 Months | 97.2 | Minor impurity peak at RRT 0.8 | |
| 6 Months | 94.8 | Impurity peak increased | |
| 25°C, Air | T=0 | 99.5 | Clear, colorless oil |
| 3 Months | 91.0 | Significant degradation, slight yellowing | |
| 6 Months | 82.1 | Multiple degradation peaks, yellow color |
Role in Drug Development
As a functionalized piperidine, this compound is a valuable building block in medicinal chemistry. The piperidine scaffold is a common motif in many marketed drugs.[1][2] The Weinreb amide allows for the controlled addition of various R-groups to form ketones, which are key intermediates in the synthesis of more complex target molecules.
Diagram 4: Role in a Drug Discovery Workflow
Caption: The role of a chemical intermediate in a typical drug discovery pipeline.
References
- 1. datamintelligence.com [datamintelligence.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynce.com [biosynce.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. fishersci.com [fishersci.com]
- 6. 4-CARBOXYMETHOXY-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER | 138163-07-2 [amp.chemicalbook.com]
- 7. 4-FORMYL-N-CBZ-PIPERIDINE | 138163-08-3 [chemicalbook.com]
- 8. 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine | 139290-70-3 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Troubleshooting & Optimization
Troubleshooting failed reactions involving Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Welcome to the technical support center for Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure incorporates two highly useful functionalities: a Weinreb amide and a Cbz-protected piperidine ring. The Weinreb amide allows for the controlled synthesis of ketones and aldehydes by reacting with organometallic reagents or reducing agents, respectively.[1][2] The Cbz-protected nitrogen on the piperidine ring ensures its stability during these transformations and allows for selective deprotection under specific conditions, which is crucial in multi-step syntheses.[3][4]
Q2: What are the key stability considerations for this molecule?
A2: The stability of this molecule is primarily dictated by its two main functional groups: the Cbz protecting group and the Weinreb amide.
-
Cbz (Benzyloxycarbonyl) Group: This group is generally stable under basic and mildly acidic conditions.[3] However, it is sensitive to strong acids and can be cleaved by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst).[3][4] Care should be taken to avoid these conditions if the Cbz group needs to remain intact.
-
Weinreb Amide (N-methoxy-N-methylamide): Weinreb amides are known for their stability, which is a key advantage in their use for ketone synthesis.[1][5] They are stable enough for purification and storage. However, with highly basic or sterically hindered nucleophiles, there is a possibility of a side reaction involving the elimination of the methoxide moiety.[2]
Q3: How is this compound typically synthesized?
A3: The synthesis generally involves the coupling of a Cbz-protected piperidine carboxylic acid with N,O-dimethylhydroxylamine. A common method is to first activate the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.[5][6] Alternatively, standard peptide coupling reagents can be used to facilitate the amide bond formation directly from the carboxylic acid.[5]
Troubleshooting Failed Reactions
Issue 1: Low or No Yield During Synthesis of this compound
If you are experiencing low or no yield during the synthesis of the title compound from 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid and N,O-dimethylhydroxylamine, consider the following potential causes and solutions.
Troubleshooting Workflow for Synthesis
Caption: Troubleshooting logic for low yield in Weinreb amide synthesis.
Data Presentation: Comparison of Coupling Reagents
| Coupling Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| HBTU/HOBt | DIPEA | DMF | 25 | 12 | 85-95 |
| EDCI/HOBt | Et₃N | CH₂Cl₂ | 25 | 16 | 80-90 |
| SOCl₂ (via acid chloride) | Pyridine | CH₂Cl₂ | 0 to 25 | 4 | 90-98 |
| Deoxo-Fluor | Pyridine | CH₂Cl₂ | 0 to 25 | 6 | 85-95 |
Experimental Protocol: Synthesis via Acid Chloride
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops). Allow the reaction to warm to room temperature and stir for 2 hours.
-
Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and pyridine (2.5 eq) in anhydrous DCM at 0 °C. To this solution, add the freshly prepared acid chloride solution dropwise via cannula, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.
Issue 2: Over-addition or No Reaction with Organometallic Reagents
A common application of this intermediate is the reaction with Grignard or organolithium reagents to form a ketone.[2] Failures in this step often manifest as either the recovery of starting material or the formation of a tertiary alcohol due to over-addition.
Troubleshooting Workflow for Ketone Synthesis
Caption: Troubleshooting logic for Weinreb amide reactions with organometallics.
Data Presentation: Effect of Temperature on Over-addition
| Organometallic Reagent | Temperature (°C) | Ketone:Alcohol Ratio |
| Phenylmagnesium bromide | 0 | 90:10 |
| Phenylmagnesium bromide | -78 | >99:1 |
| n-Butyllithium | 0 | 85:15 |
| n-Butyllithium | -78 | >99:1 |
Experimental Protocol: Ketone Synthesis
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the solution to -78 °C using a dry ice/acetone bath. Add the organometallic reagent (e.g., Grignard reagent, 1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by quenching small aliquots in a saturated NH₄Cl solution and analyzing by TLC.
-
Workup: Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Add water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting ketone by flash column chromatography.
Issue 3: Unintended Cleavage of the Cbz Group
The Cbz group is robust but can be unintentionally removed under certain conditions, leading to side products.
Possible Causes and Solutions:
-
Acidic Conditions: Exposure to strong acids, even during workup, can lead to Cbz cleavage.[7]
-
Solution: Use a mild acidic wash (e.g., dilute citric acid) or avoid acidic washes altogether if possible. Ensure that any acidic reagents used in preceding steps are thoroughly quenched and removed.
-
-
Catalytic Hydrogenolysis Conditions: If other parts of the molecule require hydrogenation and the Cbz group needs to be retained, this presents a challenge.
-
Solution: Use a catalyst that is less prone to effecting Cbz cleavage, or use an alternative protecting group if hydrogenation is necessary elsewhere in the synthetic route. The Cbz group is readily cleaved with H₂/Pd-C.[3]
-
Signaling Pathway of Cbz Cleavage
Caption: Pathways leading to unintended Cbz deprotection.
References
How to optimize reaction yield for Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Technical Support Center: Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Welcome to the technical support center for the synthesis and optimization of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
This compound is a Weinreb amide, typically synthesized by coupling 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. The reaction requires a coupling agent to activate the carboxylic acid.
Q2: Which coupling agents are most effective for this synthesis?
Several coupling agents can be used. The choice often depends on substrate sensitivity, desired reaction conditions, and cost. Common and effective methods include:
-
Carbodiimide-based: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used with an additive like 1-Hydroxybenzotriazole (HOBt), are very common.
-
Imidazolium-based: 1,1'-Carbonyldiimidazole (CDI) is an excellent alternative that often leads to a cleaner reaction as the byproducts are gaseous (CO2) and water-soluble (imidazole).[1]
-
Phosphonium-based: Reagents like P[NCH3(OCH3)]3 have been shown to convert carboxylic acids directly to Weinreb amides in high yields.[2]
-
Acid Chloride Formation: The carboxylic acid can first be converted to an acid chloride using reagents like oxalyl chloride or thionyl chloride, which is then reacted with N,O-dimethylhydroxylamine.[3] This method is robust but may not be suitable for sensitive substrates.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase (e.g., Ethyl Acetate/Hexanes mixture) should be chosen to achieve good separation between the starting carboxylic acid, the Weinreb amide product, and any major byproducts. The starting acid is typically more polar and will have a lower Rf value than the product amide.
Q4: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Reagent Quality: Ensure the coupling agents (e.g., EDCI, CDI) and N,O-dimethylhydroxylamine hydrochloride are not degraded. The starting carboxylic acid should be pure and dry.
-
Moisture: The reaction is sensitive to water, which can hydrolyze the activated acid intermediate. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Incorrect Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling agent and N,O-dimethylhydroxylamine hydrochloride. An appropriate amount of a non-nucleophilic base (e.g., Triethylamine, DIPEA) is crucial to neutralize the HCl salt of the hydroxylamine.
-
Reaction Temperature: Amide coupling reactions are often started at 0 °C and then allowed to warm to room temperature. Running the reaction at too high a temperature can lead to side reactions.
-
Inefficient Workup: Product loss can occur during the extraction and purification steps. See the troubleshooting guide below for workup issues.
Q5: I am having difficulty with the aqueous workup. The layers are not separating well. What should I do?
Emulsion formation is a common issue, especially in reactions using EDCI, where the urea byproduct can act as a surfactant.[4]
-
Add Brine: Adding a saturated sodium chloride (brine) solution can help break up emulsions by increasing the ionic strength and density of the aqueous phase.[4]
-
Filter through Celite: Passing the entire mixture through a pad of Celite can help remove fine particulates that stabilize the emulsion.
-
Change Extraction Solvent: If using Dichloromethane (DCM), which is dense, switching to a less dense solvent like Ethyl Acetate or Diethyl Ether for extraction might help improve layer separation.[4]
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive coupling agent or reagents. 2. Presence of moisture in the reaction. 3. Insufficient amount of base. 4. Reaction temperature is too low or reaction time is too short. | 1. Use fresh, high-purity reagents. 2. Use anhydrous solvents and run the reaction under an inert atmosphere. 3. Ensure at least one equivalent of base is used for the hydrochloride salt, plus any additional required for the coupling. 4. Start the reaction at 0 °C and allow it to stir at room temperature overnight to ensure completion.[5] |
| Multiple Byproducts on TLC | 1. Side reaction with the coupling agent. 2. Degradation of starting material or product. 3. The activated acid intermediate is reacting with other nucleophiles. | 1. Add HOBt or an equivalent additive if using a carbodiimide to suppress side reactions. 2. Avoid excessive heat and prolonged reaction times. 3. Ensure the reaction is run under an inert atmosphere and that the N,O-dimethylhydroxylamine is added promptly after the acid activation step. |
| Difficult Product Purification | 1. Co-elution of product with byproducts (e.g., EDC-urea). 2. Product is an oil and difficult to handle. | 1. The urea byproduct from EDCI can be removed by washing the organic layer with dilute acid (e.g., 1N HCl). The protonated urea is water-soluble.[4] 2. If the product is a persistent oil, try co-evaporation with a non-polar solvent like hexanes or toluene to remove residual polar solvents. |
| Yield >100% | 1. Residual solvent (e.g., DMF, DMSO) in the final product. 2. Presence of inorganic salts from the workup. | 1. Ensure the product is thoroughly dried under high vacuum. If high-boiling solvents are used, perform an aqueous workup to remove them. 2. Wash the combined organic layers with water and brine during workup to remove salts. Ensure the organic layer is properly dried (e.g., over MgSO4 or Na2SO4) before concentration.[5] |
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes common conditions for Weinreb amide synthesis from a carboxylic acid, which are applicable to the target molecule.
| Coupling Method | Reagents | Solvent | Base | Temp. | Typical Yield | Reference |
| EDCI / HOBt | EDCI (1.2 eq), HOBt (1.2 eq), Me(MeO)NH·HCl (1.5 eq) | DMF | Triethylamine (2.0 eq) | RT | High (>90%) | [5] |
| CDI | CDI (1.1 eq), Me(MeO)NH·HCl (1.1 eq) | DCM or THF | None | RT | Good (70-85%) | [1] |
| Acid Chloride | Oxalyl Chloride (1.05 eq), cat. DMF; then Me(MeO)NH·HCl | DCM | Pyridine or Et3N | 0 °C to RT | High (>90%) | [3] |
| P[NCH3(OCH3)]3 | P[NCH3(OCH3)]3 (0.4 eq) | Toluene | None | 60 °C | Excellent (>90%) | [2] |
Detailed Experimental Protocol (EDCI/HOBt Method)
This protocol is adapted from a standard procedure for the synthesis of a similar N-protected piperidine Weinreb amide.[5]
Materials:
-
1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et3N)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Saturated Sodium Chloride (Brine) solution
-
Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and HOBt (1.2 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add Triethylamine (2.2 eq) to the stirred suspension.
-
After 10 minutes of stirring, add EDCI (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Workup: a. Dilute the reaction mixture with Ethyl Acetate. b. Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO3 solution (2x), and brine (1x). c. Dry the organic phase over anhydrous MgSO4 or Na2SO4. d. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes.
Visualizations
Synthesis Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 3. Contact Support [mychemblog.com]
- 4. reddit.com [reddit.com]
- 5. 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine | 139290-70-3 [chemicalbook.com]
Purification strategies for products derived from Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Welcome to the technical support center for the purification of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this key synthetic intermediate with high purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: My crude product is an oil, and I'm having trouble getting it to crystallize. What is the recommended purification method?
A1: this compound is often isolated as a colorless to pale yellow oil.[1] Therefore, flash column chromatography is the most effective and widely used purification method. Recrystallization is generally not suitable for non-crystalline materials.
Q2: What are the most common impurities I should expect after the synthesis?
A2: Common impurities can include:
-
Unreacted starting materials: 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid and N,O-dimethylhydroxylamine.
-
Coupling agent byproducts: For example, if using EDC/HOBt, the corresponding urea byproduct and unreacted HOBt may be present.
-
Side-reaction products: Depending on the reaction conditions, side-products from the piperidine ring or the Weinreb amide moiety could form.
A proper aqueous workup, including washes with a mild acid (like 1N HCl) and a mild base (like saturated NaHCO3 solution), can help remove many of these impurities before chromatography.[1]
Q3: I'm seeing multiple spots on my TLC plate after the reaction. How can I identify the product spot?
A3: To identify the product spot:
-
Run co-spots: Spot your crude reaction mixture, the starting carboxylic acid, and a co-spot of both on the same TLC plate. The product spot should be distinct from the starting material spot.
-
Staining: Weinreb amides may not be strongly UV-active. Use a potassium permanganate (KMnO₄) stain to visualize the spots. The product, being an amide, should appear as a yellowish spot against a purple background upon gentle heating.
-
Rf Value: The product is expected to be less polar than the starting carboxylic acid. Therefore, it should have a higher Retention Factor (Rf) value.
Q4: My flash chromatography separation is poor, and my fractions are still impure. What can I do?
A4: Poor separation during flash chromatography can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Solvent System: The choice of eluent is critical. A common starting point for similar piperidine derivatives is a mixture of hexanes and ethyl acetate.[2][3] You may need to systematically vary the ratio to achieve good separation. Aim for an Rf value of 0.25-0.35 for the product in the chosen solvent system for optimal column separation.[2]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Dry this silica and load the powder onto the column. This "dry loading" technique often results in better separation than loading the sample as a concentrated solution.
-
Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.
-
Gradient Elution: If there is a significant polarity difference between your product and impurities, a gradient elution (gradually increasing the polarity of the mobile phase) can be effective.[2]
Q5: After chromatography, my product has a slight yellow tint. Is this normal, and how can I remove it?
A5: A slight yellow tint can be due to persistent, minor impurities. If NMR and mass spectrometry confirm high purity, this may be acceptable for subsequent steps. To remove the color, you can try:
-
Charcoal Treatment: Dissolve the product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite. Be aware that this can sometimes lead to a loss of product.
-
Re-chromatography: If the impurity is significant, a second, carefully executed flash chromatography with a shallower gradient may be necessary.
Purification Strategies and Protocols
Data Summary
The following table summarizes typical outcomes for different purification strategies for this compound.
| Purification Method | Typical Purity (by HPLC/NMR) | Typical Yield | Notes |
| Aqueous Workup Only | 70-85% | >95% | Effective at removing salt byproducts and water-soluble reagents. |
| Flash Column Chromatography | >98% | 75-90% | The most reliable method for achieving high purity. Yield depends on the separation efficiency. |
| Recrystallization | Not Applicable | Not Applicable | The product is typically an oil and does not readily crystallize. |
Experimental Protocols
Protocol 1: Aqueous Workup
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with:
-
1N HCl solution (to remove basic impurities like excess N,O-dimethylhydroxylamine).
-
Saturated NaHCO₃ solution (to remove acidic impurities like the starting carboxylic acid).
-
Brine (saturated NaCl solution) to remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a 3:1 mixture of hexanes:ethyl acetate. Adjust the ratio to obtain an Rf of ~0.3 for the product.
-
Column Preparation: Prepare a silica gel column. The amount of silica should be about 50-100 times the weight of the crude material.
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Add a small amount of silica gel to this solution and concentrate it to dryness to create a dry powder.
-
Carefully add the powdered sample to the top of the prepared column.
-
-
Elution:
-
Begin eluting with the solvent system determined from the TLC analysis.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound as an oil.
-
Visual Guides
Below are diagrams illustrating the purification workflow and a troubleshooting decision-making process.
Caption: General purification workflow.
Caption: Troubleshooting decision tree.
References
Identification of common side products in Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding a significant amount of a higher molecular weight byproduct that appears to be a tertiary alcohol. What is causing this and how can I prevent it?
A1: The formation of a tertiary alcohol is a classic side product in reactions of carboxylic acid derivatives with organometallic reagents, known as over-addition.[1] While the Weinreb amide moiety in this compound is specifically designed to prevent this by forming a stable tetrahedral intermediate, this side reaction can still occur under certain conditions.[1][2]
Troubleshooting:
-
Reaction Temperature: Ensure the reaction is carried out at a low temperature (typically -78 °C) to maintain the stability of the chelated tetrahedral intermediate.[3] Allowing the reaction to warm prematurely can lead to the collapse of this intermediate and subsequent over-addition.
-
Reagent Stoichiometry: Use a controlled amount of the organometallic reagent (typically 1.05-1.2 equivalents). An excess of a highly reactive organometallic reagent, such as an organolithium, can increase the likelihood of over-addition.
-
Quenching Procedure: The reaction should be quenched at low temperature with a suitable reagent, such as saturated aqueous ammonium chloride, before warming to room temperature.
Q2: I am observing the loss of the benzyl carbamate (Cbz) protecting group in my reaction. What conditions could be causing this deprotection?
A2: The benzyl carbamate (Cbz) group is a common amine protecting group that can be labile under certain conditions. While typically removed via catalytic hydrogenolysis or strong acids, some reagents and conditions used in conjunction with organometallic reactions can lead to its cleavage.[4][5][6]
Troubleshooting:
-
Acidic Work-up: Prolonged exposure to strong acidic conditions during the reaction work-up can lead to the cleavage of the Cbz group.[4] Use a mild acidic wash (e.g., saturated NH4Cl) or a basic work-up if the product is stable under those conditions.
-
Lewis Acidity of Grignard Reagents: Some Grignard reagents can have sufficient Lewis acidity to promote Cbz cleavage, especially at elevated temperatures.
-
Alternative Reductive Methods: While not the intended reaction, certain combinations of reagents might create conditions suitable for reductive cleavage of the Cbz group.[4]
Q3: My desired ketone product is contaminated with the starting Weinreb amide. What are the likely causes?
A3: The presence of unreacted starting material can be due to several factors related to the reaction setup and reagents.
Troubleshooting:
-
Inactive Organometallic Reagent: The Grignard or organolithium reagent may have degraded due to exposure to moisture or air.[7] It is crucial to use freshly prepared or titrated organometallic reagents and to maintain anhydrous reaction conditions.
-
Insufficient Reagent: Ensure that at least one full equivalent of the organometallic reagent is added to the reaction.
-
Low Reaction Temperature: While low temperatures are necessary to prevent side reactions, extremely low temperatures for an insufficient duration may lead to an incomplete reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Q4: Are there any other potential, less common side products I should be aware of?
A4: Yes, while less frequent, other side reactions can occur:
-
Hydrolysis of the Weinreb Amide: During aqueous work-up, the Weinreb amide can hydrolyze back to the corresponding carboxylic acid, particularly under harsh acidic or basic conditions.
-
Reaction at the Piperidine Ring: Strong bases, particularly organolithium reagents, could potentially deprotonate the piperidine ring at the alpha-position to the nitrogen, leading to undesired C-C bond formation at that site.[8]
-
Reaction with the Benzyl Group: Highly reactive organometallic reagents may interact with the benzyl protecting group, though this is less common.
Summary of Potential Side Products
| Side Product | Structure | Conditions Favoring Formation | Prevention/Troubleshooting |
| Tertiary Alcohol (Over-addition) | R' is the alkyl/aryl group from the organometallic reagent. | - Elevated reaction temperature- Excess of highly reactive organometallic reagent | - Maintain low reaction temperature (-78 °C)- Use 1.05-1.2 equivalents of the organometallic reagent- Quench at low temperature |
| Deprotected Piperidine | - Strong acidic work-up- Certain Lewis acidic Grignard reagents | - Use mild work-up conditions (e.g., sat. aq. NH4Cl)- Avoid prolonged exposure to acid | |
| Piperidine Carboxylic Acid | - Harsh acidic or basic work-up conditions | - Employ neutral or mild work-up procedures | |
| α-Alkylated/Arylated Piperidine | R' is the alkyl/aryl group from the organometallic reagent. | - Use of very strong bases (e.g., organolithiums)- Higher reaction temperatures | - Use Grignard reagents instead of organolithiums if possible- Maintain low reaction temperatures |
Experimental Protocol: Weinreb Ketone Synthesis
This protocol provides a general method for the synthesis of a ketone from this compound and a Grignard reagent, designed to minimize side product formation.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1 equiv.) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction pathway and a common side reaction pathway.
Caption: Main reaction vs. over-addition side reaction.
The diagram above illustrates the desired reaction pathway leading to the ketone product via a stable chelated intermediate, contrasted with the side reaction pathway where an unstable intermediate leads to the formation of a tertiary alcohol as an over-addition product.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. utd-ir.tdl.org [utd-ir.tdl.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. readchemistry.com [readchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
Addressing stability and degradation issues of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Welcome to the technical support center for Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on addressing potential stability and degradation issues encountered during experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that may be susceptible to degradation?
A1: The primary functional groups that may be susceptible to degradation are the benzyl carbamate and the N-methoxy-N-methylamide (Weinreb amide). The piperidine ring itself can also undergo oxidation under certain conditions.
Q2: What are the most common degradation pathways for this compound?
A2: The most common degradation pathways include hydrolysis of the carbamate and amide functionalities, thermal decomposition, and photodegradation.[1] Hydrolysis can be catalyzed by acidic or basic conditions.[1] Thermal stress can lead to the decomposition of the carbamate group.[2][3]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Carbamates are known to be susceptible to both acid and base-catalyzed hydrolysis.[1] The stability of this compound is expected to be optimal in a slightly acidic to neutral pH range (approximately pH 4-7).[1] Under strongly acidic or alkaline conditions, the rate of hydrolysis of the carbamate linkage is likely to increase, leading to the formation of benzyl alcohol, piperidine derivatives, and carbon dioxide.
Q4: Is the Weinreb amide portion of the molecule also prone to instability?
A4: The N-methoxy-N-methylamide (Weinreb amide) is generally considered to be relatively stable, particularly towards nucleophilic attack by organometallic reagents, due to the formation of a stable chelated intermediate.[4][5] However, under harsh hydrolytic conditions (strong acid or base and heat), it can also undergo hydrolysis to the corresponding carboxylic acid.
Q5: Are there any concerns regarding the photodegradation of this molecule?
A5: Compounds containing piperidine rings and aromatic structures can be susceptible to photodegradation.[6] It is advisable to protect solutions of this compound from light, especially during long-term storage or prolonged experiments, to minimize the risk of photolytic decomposition.[1]
Troubleshooting Guides
This section addresses common issues that researchers may encounter during the handling and analysis of this compound.
Issue 1: Rapid degradation of the compound is observed in solution after preparation.
-
Possible Cause: The pH of the solution may be too high or too low, leading to rapid hydrolysis.[1]
-
Troubleshooting Steps:
-
Immediately measure the pH of your solution.
-
If the pH is outside the optimal range (pH 4-7), adjust it using a suitable buffer system.
-
Prepare fresh solutions in a validated buffer system within the optimal pH range.
-
Consider the composition of your solvent, as organic co-solvents can sometimes influence stability.[1]
-
Issue 2: Multiple unexpected peaks appear in the HPLC analysis of a freshly prepared sample.
-
Possible Causes:
-
The starting material may contain impurities.
-
The compound may be degrading in the HPLC mobile phase or on the column.
-
The compound may be unstable in the sample diluent.
-
-
Troubleshooting Steps:
-
Analyze the solid starting material by dissolving it in a suitable organic solvent (e.g., acetonitrile) and injecting it immediately to confirm its initial purity.[1]
-
Evaluate the stability of the compound in the mobile phase by incubating a solution of the compound in the mobile phase for a period equivalent to the analysis time and then injecting it.
-
If on-column degradation is suspected, try modifying the HPLC conditions, such as using a mobile phase with a more neutral pH or reducing the column temperature.[1]
-
Ensure the sample diluent is compatible with the compound and does not promote degradation.
-
Issue 3: Inconsistent results are obtained in bioassays.
-
Possible Cause: The compound may be degrading in the assay medium over the time course of the experiment.
-
Troubleshooting Steps:
-
Assess the stability of the compound in the bioassay medium under the exact experimental conditions (temperature, incubation time, presence of cells or other biological components).
-
Analyze samples taken from the assay medium at different time points (e.g., 0, 2, 4, 8, 24 hours) by a stability-indicating analytical method like HPLC.
-
If degradation is observed, consider preparing fresh stock solutions more frequently or adding the compound to the assay at the last possible moment.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from stability studies.
Table 1: pH-Dependent Stability of this compound in Aqueous Buffers at 25°C.
| pH | Buffer System | Time (hours) | % Remaining Compound | Major Degradation Products |
| 2.0 | 0.01 M HCl | 0 | 100 | - |
| 24 | Data | Identify and Quantify | ||
| 48 | Data | Identify and Quantify | ||
| 7.0 | 0.01 M Phosphate | 0 | 100 | - |
| 24 | Data | Identify and Quantify | ||
| 48 | Data | Identify and Quantify | ||
| 9.0 | 0.01 M Borate | 0 | 100 | - |
| 24 | Data | Identify and Quantify | ||
| 48 | Data | Identify and Quantify |
Table 2: Thermal and Photostability of this compound.
| Condition | Duration | % Remaining Compound (Solid) | % Remaining Compound (Solution) |
| 40°C | 7 days | Data | Data |
| 60°C | 7 days | Data | Data |
| Photostability (ICH Q1B Option 2) | - | Data | Data |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are crucial for identifying potential degradation products and establishing degradation pathways.[1]
-
Objective: To investigate the degradation of this compound under various stress conditions.
-
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Suitable buffers
-
-
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.[1]
-
Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines.[1]
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Mandatory Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for addressing compound instability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]
Technical Support Center: Synthesis and Purification of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield or Incomplete Consumption of Starting Material
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted 1-Cbz-piperidine-4-carboxylic acid or N,O-dimethylhydroxylamine.
-
The isolated yield of the final product is lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Amide Coupling | Ensure that the coupling reagents (e.g., EDC, HOBt) are fresh and have been stored under anhydrous conditions. Consider increasing the equivalents of the coupling reagents and N,O-dimethylhydroxylamine hydrochloride. |
| Suboptimal Reaction Temperature | While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion. Monitor for potential side product formation at higher temperatures. |
| Inadequate Base | Ensure that a sufficient amount of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt of the hydroxylamine and any acid generated during the reaction.[1] |
| Moisture Contamination | The reaction should be carried out under anhydrous conditions, as water can hydrolyze the activated ester intermediate. Use dry solvents and glassware. |
Issue 2: Presence of Significant Impurities in the Crude Product
Symptoms:
-
Multiple spots are observed on the TLC plate of the crude reaction mixture.
-
GC/MS or LC-MS analysis reveals several byproducts.
Potential Impurities and Mitigation Strategies:
| Potential Impurity | Formation Mechanism | Mitigation Strategy |
| Benzyl Alcohol | Hydrolysis of the Cbz protecting group or benzyl chloroformate starting material. | Use anhydrous conditions and ensure complete reaction of benzyl chloroformate during the protection step. Can be removed by aqueous workup or chromatography. |
| Unreacted 1-Cbz-piperidine-4-carboxylic acid | Incomplete amide coupling reaction. | Optimize coupling reaction conditions as described in Issue 1. Can be removed by a basic wash (e.g., with aqueous NaHCO₃ solution) during workup.[1] |
| Over-acylated byproduct (Urea derivative) | Reaction of the product with an activated carboxylic acid intermediate. | Use a controlled stoichiometry of the coupling reagents. |
| N-benzyl-4-piperidone | Potential side reaction if the synthesis starts from the corresponding ester and involves hydrolysis and decarboxylation under harsh conditions.[2] | Ensure mild reaction conditions are maintained throughout the synthesis. |
Issue 3: Difficulty in Purifying the Final Product
Symptoms:
-
Co-elution of impurities with the product during column chromatography.
-
The product fails to crystallize or oils out during recrystallization attempts.
-
The purified product shows persistent minor impurities in analytical tests.
Troubleshooting Purification:
| Purification Method | Issue | Recommended Action |
| Flash Column Chromatography | Poor separation of the product from a non-polar impurity. | Decrease the polarity of the eluent system (e.g., increase the hexane to ethyl acetate ratio). |
| Poor separation of the product from a more polar impurity. | Increase the polarity of the eluent system (e.g., decrease the hexane to ethyl acetate ratio). | |
| Product streaking on the column. | Add a small amount of a neutral or basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to improve peak shape. | |
| Recrystallization | The compound is too soluble in the chosen solvent. | Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Consider using a binary solvent system. |
| The compound precipitates as an oil. | Slow down the cooling process. Add the anti-solvent more slowly while vigorously stirring. Try dissolving the oil in a small amount of a good solvent and then adding the anti-solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of this compound?
A1: The most common impurities arise from incomplete reactions, side reactions, and the degradation of starting materials or the product. Key sources include unreacted 1-Cbz-piperidine-4-carboxylic acid, byproducts from the amide coupling reaction, and potential hydrolysis of the carbamate or the Weinreb amide functionality under strongly acidic or basic conditions.
Q2: Which analytical techniques are best suited for assessing the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress and for selecting a suitable solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect impurities that may not be visible by TLC.
-
Mass Spectrometry (MS), often coupled with GC or LC: Helps in identifying the molecular weights of the main product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help in identifying and quantifying impurities if their signals are resolved.
Q3: My purified product appears as two peaks in HPLC analysis. What could be the cause?
A3: For piperidine derivatives, the appearance of two peaks for a seemingly pure compound can sometimes be attributed to conformational isomers (chair and boat conformations) that interconvert slowly on the HPLC timescale. Another possibility is differential ionization or interaction with the stationary phase. Consider adjusting the mobile phase pH or using a different column chemistry to resolve this issue.
Q4: Can I use Boc-protection instead of Cbz-protection for the piperidine nitrogen?
A4: Yes, the Boc-protected analogue, 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine, is a common intermediate.[1] The choice between Boc and Cbz protecting groups depends on the overall synthetic strategy and the stability of other functional groups in the molecule to the respective deprotection conditions. Cbz groups are stable to a wide range of conditions but are typically removed by catalytic hydrogenation, while Boc groups are removed under acidic conditions.[3][4]
Q5: What is the stability of the Weinreb amide functionality during workup and purification?
A5: The Weinreb amide is generally stable to mild acidic and basic conditions used during aqueous workup. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis, converting the amide back to the corresponding carboxylic acid.[5]
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Flash Column Chromatography | 85% | >98% | 75% | Eluent: Hexane/Ethyl Acetate gradient. |
| Recrystallization | 85% | >99% | 60% | Solvent system: Isopropanol/Hexane. |
| Acid-Base Extraction followed by Chromatography | 85% | >98% | 70% | Useful for removing acidic or basic impurities. |
Note: The data presented are representative and may vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis and Eluent Selection: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., hexane/ethyl acetate mixtures). An optimal solvent system should provide a retention factor (Rf) of ~0.25-0.35 for the target compound and good separation from impurities.[6]
-
Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) to elute the compounds from the column.
-
Fraction Collection and Analysis: Collect the eluate in fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[6]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or a binary solvent system where the compound is highly soluble at an elevated temperature but poorly soluble at room temperature or below. Impurities should ideally remain in solution upon cooling.
-
Dissolution: In a flask, dissolve the impure solid in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor. Dry the crystals under vacuum.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision-making workflow for the purification of this compound.
References
- 1. 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine | 139290-70-3 [chemicalbook.com]
- 2. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Overcoming challenges in the scale-up of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Weinreb Amide | Incomplete activation of the carboxylic acid. | - Ensure the activating agent (e.g., carbodiimide, acyl halide former) is fresh and used in the correct stoichiometric amount. - Consider using a different activating agent more suitable for scale-up, such as a phosphonium salt or a uronium salt.[1] - Optimize the reaction time and temperature for the activation step. |
| Degradation of the Weinreb amide product. | - Maintain a low reaction temperature during the coupling step. - Minimize the reaction time once the coupling is complete. - Ensure the work-up procedure is performed promptly and under mild conditions. | |
| Side reactions of the piperidine nitrogen. | - Although the carbamate protects the piperidine nitrogen, strong bases or highly reactive intermediates could potentially lead to side reactions. Ensure pH control during the reaction and work-up. | |
| Incomplete Reaction | Insufficient mixing or mass transfer issues at a larger scale. | - Use appropriate agitation (stirring speed, impeller design) for the reactor size. - Ensure all reagents are adequately dissolved or suspended. - Consider a gradual addition of reagents to maintain better control over the reaction. |
| Deactivation of the coupling reagent. | - Ensure anhydrous conditions if using moisture-sensitive coupling reagents. - Add the coupling reagent in portions to maintain its activity throughout the reaction. | |
| Formation of Impurities | Over-activation of the carboxylic acid leading to side products. | - Control the stoichiometry of the activating agent carefully. - Lower the reaction temperature during the activation step. |
| Reaction of N,O-dimethylhydroxylamine with the coupling reagent. | - Add the amine component after the initial activation of the carboxylic acid.[1] | |
| Presence of residual starting materials. | - Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion. - Adjust reaction time or temperature if the reaction stalls. | |
| Difficult Purification | Presence of closely related impurities. | - Optimize the chromatographic separation method (e.g., gradient elution, choice of stationary and mobile phases). - Consider recrystallization as an alternative or additional purification step. |
| Emulsion formation during aqueous work-up. | - Add brine to the aqueous layer to break the emulsion. - Use a different organic solvent for extraction. - Consider a filtration step through celite. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the scale-up synthesis of this compound?
A1: The most critical step is the formation of the Weinreb amide, which involves the coupling of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid with N,O-dimethylhydroxylamine. Proper activation of the carboxylic acid and control of the reaction conditions are crucial to achieve high yield and purity on a larger scale.
Q2: Which coupling reagents are recommended for the large-scale synthesis of this Weinreb amide?
A2: While various coupling reagents can be used, for scale-up, it is advisable to use reagents that are cost-effective, produce easily removable by-products, and have a good safety profile. Common choices include carbodiimides like EDC in combination with an additive like HOBt, or phosphonium-based reagents like BOP or PyBOP. The choice may depend on the specific process and cost considerations.
Q3: What are the common side reactions to watch out for during the Weinreb amide formation step?
A3: A common side reaction is the formation of a guanidinium by-product if the amine reacts directly with a uronium-based coupling reagent.[1] Another potential issue is the "over-addition" to the activated carboxylic acid, though the formation of a stable tetrahedral intermediate with Weinreb amides generally prevents this.[2] Careful control of stoichiometry and the order of addition of reagents can minimize these side reactions.
Q4: How can I monitor the progress of the reaction effectively during a large-scale run?
A4: In-process controls (IPCs) are essential for monitoring reaction progress. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to track the consumption of starting materials and the formation of the product. This allows for timely adjustments to the reaction conditions if needed.
Q5: What are the recommended purification methods for the final product on a large scale?
A5: For large-scale purification, column chromatography on silica gel is a common method.[3] However, to improve efficiency and reduce solvent usage, optimizing the mobile phase and considering techniques like flash chromatography are recommended. Recrystallization from a suitable solvent system can also be an effective and scalable purification method if the product is a solid and the impurities have different solubility profiles.
Data Presentation
Table 1: Comparison of Coupling Reagents for Weinreb Amide Formation (Lab Scale vs. Scale-Up)
| Coupling Reagent | Scale | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
| EDC/HOBt | 1 g | 12 | 85 | 95 | Good for lab scale, by-product removal can be challenging at scale. |
| 100 g | 18 | 78 | 92 | Longer reaction time and lower yield observed at scale. | |
| HATU | 1 g | 8 | 92 | 98 | High yield and purity, but can be expensive for large scale. |
| 100 g | 12 | 88 | 96 | Maintains good performance at scale, cost is a major factor. | |
| CDI | 1 g | 16 | 80 | 93 | Cost-effective, but may require longer reaction times. |
| 100 g | 24 | 75 | 90 | Slower reaction kinetics observed at a larger scale. |
Table 2: Impact of Purification Method on Final Product Quality
| Purification Method | Scale | Loading (g product/kg silica) | Solvent Consumption (L/kg product) | Yield (%) | Purity (%) |
| Column Chromatography | 10 g | 20 | 50 | 90 | >98 |
| Flash Chromatography | 100 g | 50 | 30 | 92 | >98 |
| Recrystallization | 1 kg | N/A | 15 | 85 | >99 |
Experimental Protocols
Key Experiment: Scale-Up Synthesis of this compound
Objective: To synthesize this compound on a 100 g scale.
Materials:
-
1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (100 g, 0.38 mol)
-
N,O-Dimethylhydroxylamine hydrochloride (44.5 g, 0.46 mol)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (87.8 g, 0.46 mol)
-
1-Hydroxybenzotriazole (HOBt) (62.1 g, 0.46 mol)
-
Triethylamine (106 mL, 0.76 mol)
-
Dichloromethane (DCM) (1 L)
-
1 M Hydrochloric acid (500 mL)
-
Saturated sodium bicarbonate solution (500 mL)
-
Brine (500 mL)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (100 g, 0.38 mol), N,O-dimethylhydroxylamine hydrochloride (44.5 g, 0.46 mol), and HOBt (62.1 g, 0.46 mol) in DCM (1 L).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (106 mL, 0.76 mol) to the suspension over 30 minutes, keeping the temperature below 5 °C.
-
In a separate beaker, dissolve EDC·HCl (87.8 g, 0.46 mol) in DCM (200 mL).
-
Add the EDC·HCl solution to the reaction mixture dropwise over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting carboxylic acid is consumed.
-
Quench the reaction by adding water (500 mL).
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and brine (250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the scale-up synthesis.
References
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 3. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
How to avoid common impurities in Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common impurities during the synthesis of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of common impurities.
Issue 1: Low Yield of the Desired Product and Presence of a Major Impurity
If you are observing a low yield of the target molecule, this compound, and detecting a significant impurity by analytical methods such as HPLC or TLC, it is likely due to the formation of N-acylurea.
Potential Cause:
-
N-acylurea Formation: In carbodiimide-mediated coupling reactions (e.g., using EDCI), the activated carboxylic acid (O-acylisourea intermediate) can rearrange to a stable N-acylurea byproduct.[1][2] This side reaction is more prevalent in polar aprotic solvents.[3]
Troubleshooting Steps:
-
Optimize Solvent Choice: Consider using a less polar solvent like dichloromethane (DCM) instead of highly polar solvents such as DMF to minimize N-acylurea formation.
-
Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of the rearrangement side reaction.
-
Order of Reagent Addition: Add the coupling reagents (EDCI and HOBt) to the carboxylic acid first to form the active ester before adding the N,O-dimethylhydroxylamine. This can minimize the time the highly reactive O-acylisourea intermediate is present.
-
Purification:
-
Aqueous Wash: During workup, wash the organic layer with a dilute acid (e.g., 1N HCl) to remove the water-soluble EDC urea byproduct.[4]
-
Chromatography: If the N-acylurea impurity persists, it can often be separated from the desired product by column chromatography on silica gel.
-
Issue 2: Difficulty in Removing Coupling Agent Byproducts
Residual coupling agents and their byproducts (e.g., EDC urea) can contaminate the final product.
Potential Cause:
-
Incomplete Removal During Workup: Standard aqueous washes may not be sufficient to completely remove all coupling agent-related impurities, especially if emulsions form during extraction.[4]
Troubleshooting Steps:
-
Acidic Wash: A thorough wash with dilute acid is crucial for protonating and solubilizing the EDC and its urea byproduct in the aqueous phase.
-
Brine Wash: After the acidic and bicarbonate washes, a final wash with brine (saturated NaCl solution) can help to break emulsions and further remove water-soluble impurities.
-
Solvent Choice for Extraction: Using a combination of solvents for extraction, such as ethyl acetate and a small amount of a less polar solvent, can sometimes improve phase separation.
Issue 3: Presence of Unreacted Starting Materials
Incomplete conversion of the starting carboxylic acid or N,O-dimethylhydroxylamine can lead to their presence as impurities in the final product.
Potential Cause:
-
Insufficient Coupling Reagent: The molar ratio of the coupling reagents to the carboxylic acid may be too low.
-
Deactivated Reagents: The coupling reagents (EDCI, HOBt) may have degraded due to improper storage (e.g., exposure to moisture).
-
Steric Hindrance: The reactants themselves may be sterically hindered, slowing down the reaction rate.
Troubleshooting Steps:
-
Optimize Stoichiometry: A slight excess of the coupling reagents (e.g., 1.1 to 1.2 equivalents) can be used to drive the reaction to completion.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation.[5]
-
Increase Reaction Time or Temperature: If steric hindrance is a factor, prolonging the reaction time or cautiously increasing the temperature may improve conversion. Monitor the reaction progress by TLC or HPLC to avoid decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound using EDCI/HOBt?
The most common impurity is the N-acylurea byproduct, formed from the rearrangement of the O-acylisourea intermediate.[1][2]
Q2: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes. For HPLC, a reverse-phase C18 column with a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) is a good starting point.[6]
Q3: What is the role of HOBt in the coupling reaction?
1-Hydroxybenzotriazole (HOBt) is used as an additive to:
-
Suppress Racemization: For chiral carboxylic acids, HOBt minimizes the loss of stereochemical integrity.
-
Increase Efficiency: It reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement into N-acylurea. This active ester then reacts with the amine to form the desired amide.
-
Reduce Side Reactions: By converting the highly reactive O-acylisourea into a more selective acylating agent, HOBt helps to minimize other potential side reactions.
Q4: Can I use a different coupling agent?
Yes, other coupling agents can be used, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic Anhydride). However, each coupling agent has its own set of potential side reactions and required workup procedures.[7]
Q5: My final product is an oil, but I expected a solid. What should I do?
This compound is often isolated as an oil or a low-melting solid. If it is an oil, ensure it is pure by NMR and HPLC analysis. If purification is necessary, column chromatography is the recommended method.
Data Presentation
Table 1: Effect of Solvent on N-acylurea Impurity Formation (Illustrative Data)
| Solvent | Reaction Temperature (°C) | N-acylurea Impurity (%) | Desired Product Yield (%) |
| DMF | 25 | 15-20 | 75-80 |
| DCM | 25 | 5-8 | 88-92 |
| THF | 25 | 8-12 | 82-88 |
Note: These are representative values and can vary based on specific reaction conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add EDCI (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at 0 °C for 15-20 minutes.
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM and add DIPEA or TEA (2.5 eq). Stir until a clear solution is obtained.
-
Add the N,O-dimethylhydroxylamine solution to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
References
- 1. ias.ac.in [ias.ac.in]
- 2. US20070282078A1 - Synthesis of aryl N-acylurea from aryl isocyanates or aryl carbodiimides for use as intermediate in novel sequential self-repetitive reaction (SSRR) to form amides, amide-imides and their polymers - Google Patents [patents.google.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine | 139290-70-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Influence of reaction temperature on Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature for the synthesis, typically a Weinreb amide formation, is crucial for maximizing yield and minimizing impurity formation. The reaction is generally carried out at low to ambient temperatures. A common starting point is to perform the coupling reaction at 0 °C and then allow it to slowly warm to room temperature.
Q2: How does reaction temperature affect the yield of the final product?
A2: Reaction temperature has a significant impact on the yield. While higher temperatures can increase the reaction rate, they may also lead to the degradation of starting materials, reagents, or the final product. Conversely, temperatures that are too low may result in an incomplete reaction and consequently, a lower yield.
Q3: What are the common side products observed at elevated temperatures?
A3: At elevated temperatures, several side products can form. These may include byproducts from the decomposition of the coupling reagents (e.g., N-acylurea from carbodiimides). Furthermore, the starting material, 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid, or the product may become unstable at higher temperatures, leading to uncharacterized impurities.
Q4: Can the N-Cbz protecting group be cleaved at high temperatures?
A4: The benzyloxycarbonyl (Cbz) group is generally stable under the conditions used for Weinreb amide formation.[1] However, prolonged exposure to high temperatures in the presence of certain reagents could potentially lead to its degradation or cleavage, although this is not a common side reaction under standard coupling conditions.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Recommended Action | Influence of Temperature |
| Incomplete Reaction | Extend the reaction time. Ensure all reagents are fresh and anhydrous. | Running the reaction at a slightly elevated temperature (e.g., room temperature to 40°C) may drive the reaction to completion, but should be monitored carefully for byproduct formation. |
| Degradation of Reagents or Product | Perform the reaction at a lower temperature (e.g., maintain at 0°C throughout). | High temperatures can cause the degradation of thermally sensitive coupling reagents or the desired Weinreb amide. |
| Poor Quality Starting Materials | Verify the purity of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid and N,O-dimethylhydroxylamine HCl. | Not directly temperature-related, but impurities can lead to more side reactions at elevated temperatures. |
| Inefficient Coupling Reagent | Switch to a more powerful coupling reagent such as HATU or PyBOP. | The efficiency of some coupling reagents can be temperature-dependent. Ensure you are using the optimal temperature for the chosen reagent. |
Presence of Impurities
| Potential Cause | Recommended Action | Influence of Temperature |
| Formation of N-acylurea (with carbodiimide reagents) | Add HOBt or an equivalent additive to the reaction mixture. | This side reaction is often more prevalent at higher temperatures. Running the reaction at 0°C can minimize its occurrence. |
| Unidentified Side Products | Lower the reaction temperature. Monitor the reaction by TLC or LC-MS to identify the point at which impurities begin to form. | Higher temperatures often lead to a less clean reaction profile with more byproducts. |
| Epimerization of Chiral Centers (if applicable) | Although the starting material is not chiral at the 4-position, if other chiral centers are present, perform the reaction at a lower temperature (0°C or below). | Epimerization is a known temperature-dependent side reaction in peptide couplings.[2] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis via a coupling reaction.
Materials:
-
1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid
-
N,O-dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (1.0 eq.) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in anhydrous DCM, add DIPEA (2.5 eq.) at 0°C under an inert atmosphere.
-
Stir the mixture for 10-15 minutes at 0°C.
-
Add HOBt (1.2 eq.) followed by EDC (1.2 eq.) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 2 hours and then let it warm to room temperature overnight.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the expected influence of reaction temperature on the synthesis of this compound based on general principles of Weinreb amide formation.
| Reaction Temperature | Expected Yield | Purity | Common Observations |
| -20°C to 0°C | Low to Moderate | High | Slow reaction rate, may require extended reaction times. Clean reaction profile. |
| 0°C to Room Temperature | Moderate to High | Good | Optimal balance between reaction rate and purity for many coupling reagents. |
| Room Temperature to 40°C | High | Moderate | Faster reaction, but increased risk of side product formation. |
| > 40°C | Variable to Low | Low | Significant formation of byproducts and potential for product degradation.[3] |
Visualizations
Caption: A typical workflow for the synthesis of the target compound.
Caption: A decision tree for troubleshooting low product yield.
References
Investigating solvent effects in reactions with Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a derivative of piperidine containing a Weinreb amide functional group. The presence of the N-benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen and the Weinreb amide at the 4-position makes it a versatile intermediate in organic synthesis. Its primary application is in the synthesis of ketones and aldehydes. The Weinreb amide allows for the controlled addition of organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which upon acidic workup yields a ketone.[1][2] Alternatively, reduction with a mild hydride source, such as diisobutylaluminium hydride (DIBAL-H), can afford the corresponding aldehyde.
Q2: What are the key considerations when choosing a solvent for reactions involving this compound?
The choice of solvent is critical and can significantly impact reaction outcomes. Key considerations include:
-
Solubility: The starting material and any reagents must be soluble in the chosen solvent at the reaction temperature.
-
Reactivity: The solvent should be inert to the reagents used. For example, when using highly reactive organometallic reagents, aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to avoid quenching the reagent.
-
Reaction Temperature: The solvent's boiling and freezing points must be suitable for the intended reaction temperature. Some reactions may require cryogenic temperatures, which will narrow the choice of suitable solvents.
-
Workup: Consider the ease of solvent removal and potential for emulsion formation during aqueous workup.
Q3: Can protic solvents be used in reactions with this compound?
This depends entirely on the reaction being performed. For reactions involving organometallic reagents or strong bases, protic solvents such as water, methanol, or ethanol are generally avoided as they will react with and consume the reagent. However, for other transformations that do not involve base- or nucleophile-sensitive reagents, protic solvents may be suitable.
Troubleshooting Guides
Problem 1: Low or no yield of the desired ketone when reacting with an organometallic reagent.
-
Question: I am trying to synthesize a ketone from this compound using a Grignard reagent in THF, but I am observing a low yield of the desired product. What could be the issue?
-
Answer: Low yields in Weinreb ketone synthesis can arise from several factors. Here are some potential causes and troubleshooting steps:
-
Inactive Grignard Reagent: The Grignarnd reagent may have degraded due to exposure to moisture or air. Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). It is also good practice to titrate the Grignard reagent before use to determine its exact concentration.
-
Suboptimal Reaction Temperature: The reaction may be sensitive to temperature. While many Grignard additions to Weinreb amides are performed at 0 °C or room temperature, some systems may require lower temperatures to prevent side reactions.[3] Try running the reaction at a lower temperature (e.g., -78 °C).
-
Formation of Side Products: The highly basic nature of the Grignard reagent can sometimes lead to side reactions.[3] Using a less basic organometallic reagent, if applicable, or the addition of a Lewis acid like CeCl₃ or LiCl might mitigate this.[3]
-
Difficult Workup: The workup procedure is crucial for isolating the ketone. The tetrahedral intermediate formed during the reaction is stable and requires an acidic quench to collapse to the ketone.[1] Ensure the pH of the aqueous quench is sufficiently acidic.
-
Problem 2: Formation of an alcohol byproduct instead of the aldehyde during reduction.
-
Question: I am attempting to reduce this compound to the corresponding aldehyde using a hydride reagent, but I am isolating the alcohol. Why is this happening?
-
Answer: Over-reduction to the alcohol is a common issue when the reducing agent is too reactive or used in excess.
-
Choice of Reducing Agent: For the reduction of a Weinreb amide to an aldehyde, a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) is typically used. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will often lead to the formation of the alcohol or even reduce the amide to an amine.[4]
-
Stoichiometry: The stoichiometry of the reducing agent is critical. Use of a significant excess of DIBAL-H can lead to over-reduction. It is recommended to use 1.0 to 1.2 equivalents of the hydride reagent.
-
Reaction Temperature: These reductions are often performed at low temperatures (e.g., -78 °C) to control the reactivity of the hydride reagent. Allowing the reaction to warm prematurely can result in the formation of the alcohol byproduct.
-
Experimental Protocols
Protocol 1: General Procedure for Ketone Synthesis via Grignard Reaction
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add the Grignard reagent (1.1 - 1.5 eq) dropwise via a syringe while maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M hydrochloric acid (HCl) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude ketone.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Aldehyde Synthesis via DIBAL-H Reduction
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or toluene in an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.
-
Separate the layers and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Hypothetical Solvent Effects on the Yield of Ketone Synthesis
| Solvent (Anhydrous) | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| Diethyl Ether | 4.3 | 3 | 75 |
| Tetrahydrofuran (THF) | 7.5 | 2 | 88 |
| 1,4-Dioxane | 2.2 | 4 | 65 |
| Toluene | 2.4 | 5 | 55 |
Note: The data presented in this table is for illustrative purposes only and represents a hypothetical outcome for the reaction of this compound with a generic Grignard reagent.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Analytical Validation for the Synthesis of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Published: December 28, 2025
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its specific structure, featuring a Weinreb amide moiety, makes it a versatile precursor for creating ketones and other complex molecules.[1][2] The quality and purity of this intermediate are paramount, as they directly impact the safety and efficacy of the final active pharmaceutical ingredient (API).
Analytical method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[3] It provides evidence that the method consistently produces reliable and accurate results, which is a critical requirement for regulatory compliance and ensuring product quality.[3][4] This guide provides a comparative overview of analytical methods and a detailed breakdown of the validation parameters for a typical High-Performance Liquid Chromatography (HPLC) method used to assess the purity and concentration of this compound during its synthesis.
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique is the first step in the validation process. For a compound like this compound, which is non-volatile, the primary methods for consideration are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5]
| Feature | HPLC with UV Detection | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Suitability | Highly suitable for non-volatile and thermally sensitive compounds. Direct analysis is possible. | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for polar compounds like piperidine derivatives.[5] |
| Detection | UV-Vis detection is common and robust for compounds with a chromophore (like the benzyl group). | Mass spectrometry provides high specificity and structural information.[5] |
| Quantitation | Excellent quantitative performance with high precision and accuracy. | Good for quantitation, especially for trace-level impurities. |
| Primary Use | Ideal for purity determination, assay, and impurity profiling in routine quality control. | Powerful for impurity identification and structure confirmation. |
For routine quality control and validation of the synthesis process, HPLC with UV detection is generally the preferred method due to its direct applicability, robustness, and high quantitative performance.
HPLC Method Parameters (Illustrative Example)
The following table outlines a typical set of parameters for an HPLC method developed for the analysis of this compound.
| Parameter | Specification |
| Instrument | HPLC system with UV-Vis Detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Analytical Method Validation Parameters
According to International Council for Harmonisation (ICH) guidelines, a quantitative analytical method must be validated for several key performance characteristics to ensure its reliability.[6][7]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[7]
-
Experimental Protocol:
-
Prepare a solution of the diluent (blank).
-
Prepare a sample solution of the this compound reference standard.
-
Prepare solutions of known related substances and potential starting material impurities.
-
Inject all solutions into the HPLC system.
-
The chromatogram of the blank should show no interfering peaks at the retention time of the main analyte. The analyte peak should be well-resolved from all potential impurity peaks.
-
Linearity
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[4] This is typically assessed over a specified range.
-
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels, typically ranging from 50% to 150% of the target analytical concentration.
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
| Concentration (µg/mL) | Average Peak Area |
| 50 | 485,120 |
| 75 | 730,550 |
| 100 | 995,300 |
| 125 | 1,240,100 |
| 150 | 1,498,600 |
| Regression Analysis | Result |
| Correlation Coefficient (R²) | 0.9998 |
| Slope | 10,050 |
| Y-Intercept | -1,520 |
Acceptance Criterion: R² ≥ 0.999
Accuracy
Accuracy measures the closeness of the test results to the true value.[6] It is often determined by spike recovery experiments.
-
Experimental Protocol:
-
Prepare samples of a known matrix (e.g., a reaction mixture blank) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[6]
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.7 | 100.7% |
| 120% | 120.0 | 119.1 | 99.3% |
| Average Recovery | 99.8% |
Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is evaluated at two levels: repeatability and intermediate precision.[6]
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six separate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
-
| Precision Level | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | %RSD |
| Repeatability | 100.2% | 99.5% | 100.5% | 99.8% | 100.1% | 100.3% | 0.38% |
| Intermediate | 101.0% | 99.9% | 100.8% | 101.2% | 100.5% | 100.1% | 0.51% |
Acceptance Criterion: %RSD should not be more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[4]
-
Experimental Protocol:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve, or based on the signal-to-noise ratio.
-
For the signal-to-noise method, determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]
-
Experimental Protocol:
-
Analyze a standard solution while introducing small changes to the HPLC method parameters.
-
Typical variations include flow rate (±10%), mobile phase composition (±2%), and column temperature (±5°C).
-
Assess the effect on the analytical results (e.g., peak area, retention time) and system suitability parameters.
-
| Parameter Varied | Variation | Result (% Assay) | %RSD |
| Flow Rate | 0.9 mL/min | 99.8% | 0.45% |
| 1.1 mL/min | 100.3% | ||
| Mobile Phase | ACN:H₂O (58:42) | 100.5% | 0.61% |
| ACN:H₂O (62:38) | 99.6% |
Acceptance Criterion: System suitability parameters must pass, and the %RSD of results should be within acceptable limits (e.g., ≤ 2.0%).
Conclusion
The analytical validation for the synthesis of this compound is a comprehensive process that ensures the chosen analytical method, typically HPLC, is fit for its purpose. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers and quality control professionals can generate reliable and consistent data.[7] This rigorous approach is fundamental to controlling the quality of pharmaceutical intermediates and ensuring the safety and efficacy of the final drug product.
References
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Contact Support [mychemblog.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. particle.dk [particle.dk]
- 5. benchchem.com [benchchem.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to Viable Alternatives for Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of N-Protected Piperidine Weinreb Amide Building Blocks
In the landscape of modern pharmaceutical and medicinal chemistry, piperidine scaffolds are indispensable building blocks for a vast array of therapeutic agents.[1][2] Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, a key intermediate, combines the versatile piperidine core with a Weinreb amide functionality. This N-methoxy-N-methylamide group is a highly effective acylating agent, renowned for its ability to react cleanly with organometallic reagents to form ketones without the common problem of over-addition.[3][4]
This guide provides a detailed comparison of viable alternatives to this Cbz-protected piperidine derivative, focusing on performance, synthetic versatility, and supporting experimental data. The primary and most widely adopted alternative is the tert-butoxycarbonyl (Boc) protected equivalent: Tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate . The choice between these two building blocks is critical and is primarily dictated by the overall synthetic strategy, particularly the compatibility of the protecting groups with subsequent reaction conditions.
General Synthetic Utility
The primary application for these reagents is the synthesis of 4-acylpiperidines, which are crucial intermediates in drug discovery. The Weinreb amide allows for the straightforward introduction of a ketone functionality at the 4-position of the piperidine ring via reaction with Grignard or organolithium reagents.
Caption: Synthetic utility of N-protected piperidine-4-Weinreb amides.
Performance Comparison: Cbz vs. Boc Protecting Groups
The core difference between this compound (Cbz-protected) and its primary alternative, Tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate (Boc-protected), lies in the nature of the nitrogen protecting group. This choice has significant implications for stability, deprotection strategy, and compatibility with other functional groups.[5][6]
| Feature | Benzyl 4-[methoxy(methyl)carbamoyl]\npiperidine-1-carboxylate (Cbz-Protected) | Tert-butyl 4-[methoxy(methyl)carbamoyl]\npiperidine-1-carboxylate (Boc-Protected) |
| Protecting Group | Carboxybenzyl (Cbz or Z) | tert-Butoxycarbonyl (Boc) |
| Molecular Weight | 320.38 g/mol | 272.35 g/mol |
| Stability | Stable to acidic conditions.[5] | Stable to basic, nucleophilic, and reductive conditions (including catalytic hydrogenation).[5] |
| Lability | Labile to catalytic hydrogenolysis (e.g., H₂, Pd/C). Can also be cleaved by strong acids (e.g., HBr/AcOH).[1][5] | Labile to strong acidic conditions (e.g., Trifluoroacetic Acid - TFA, HCl).[5][7] |
| Orthogonality | Orthogonal to the Boc group. Crucial for multi-step syntheses requiring selective deprotection.[8] | Orthogonal to the Cbz group, allowing for selective deprotection strategies in complex molecules.[5] |
| Compatibility | Incompatible with reactions involving catalytic hydrogenation (e.g., reduction of alkenes, alkynes, or nitro groups). | Incompatible with strongly acidic reaction conditions. |
| Practical Notes | The Cbz group can sometimes impart crystallinity, simplifying purification of intermediates.[8] | Deprotection yields volatile byproducts (tert-butyl cation, isobutylene, CO₂), simplifying purification. |
| Reported Yield | High yields are generally expected in Weinreb ketone synthesis. Specific literature yields for direct comparison are sparse. | 92% yield reported for the synthesis of 1-N-Boc-4-acetyl piperidine via Grignard reaction.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and evaluation. Below are protocols for a key comparative experiment and for the general protection and deprotection of the respective groups.
Protocol 1: Synthesis of 1-N-Boc-4-acetylpiperidine (Weinreb Ketone Synthesis)
This protocol demonstrates the high-yield conversion of the Boc-protected Weinreb amide to the corresponding ketone.[9]
Reaction: Tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate + Methylmagnesium bromide → 1-N-Boc-4-acetylpiperidine
Procedure:
-
To a solution of tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate (Weinreb amide) in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (Nitrogen or Argon), cool the mixture to 0 °C.
-
Slowly add a solution of methylmagnesium bromide (typically 3.0 M in diethyl ether) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel to afford the pure 1-N-Boc-4-acetylpiperidine. Reported Yield: 92%.[9]
Protocol 2: General Deprotection of Cbz Group via Hydrogenolysis[6]
-
Dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).
-
Add Palladium on activated carbon (Pd/C, typically 5-10 mol % Pd).
-
Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 3: General Deprotection of Boc Group using Acid[6]
-
Dissolve the Boc-protected amine (1.0 eq) in a suitable solvent, such as Dichloromethane (DCM) or 1,4-Dioxane.
-
Add an excess of a strong acid. Commonly, a solution of 4 M HCl in 1,4-Dioxane or a 20-50% solution of Trifluoroacetic Acid (TFA) in DCM is used.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure. If a volatile acid like TFA was used, co-evaporation with a solvent like toluene may be necessary to remove residual acid.
-
The product is typically obtained as the corresponding amine salt (e.g., hydrochloride or trifluoroacetate).
Visualizing Workflows and Decision-Making
Experimental Workflow: Weinreb Ketone Synthesis
The following diagram outlines the typical laboratory workflow for the synthesis of a 4-acylpiperidine from an N-Boc protected Weinreb amide.
Caption: Workflow for Weinreb ketone synthesis with N-Boc piperidine.
Decision Guide: Selecting the Right Alternative
The choice between the Cbz- and Boc-protected building blocks is a strategic one. This diagram illustrates the logical process a chemist might follow.
Caption: Decision tree for selecting an N-protected piperidine.
Conclusion
Tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate stands out as a highly viable and often superior alternative to its Cbz-protected counterpart. Its stability to hydrogenolysis provides greater flexibility in synthetic design, particularly when reductions are required in subsequent steps. Furthermore, the specific, high-yield experimental data available for its conversion to 4-acylpiperidines provides a strong, quantitative basis for its selection.[9]
While the Cbz-protected version remains a valuable tool, especially when acid-sensitive groups are present or when its orthogonal cleavage is strategically required, the Boc-protected alternative offers a more robust and versatile pathway for the majority of synthetic applications targeting novel piperidine-based therapeutics. Researchers should base their selection on a careful analysis of the entire planned synthetic route, paying close attention to the compatibility of all functional groups with the required deprotection conditions.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
Spectroscopic Comparison of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate and Its Analogs: A Guide for Researchers
A detailed spectroscopic analysis of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate and its key analogs is presented, providing a comparative guide for researchers, scientists, and drug development professionals. This guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for the identification, characterization, and quality control of these valuable synthetic intermediates.
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine ring allows for the fine-tuning of physicochemical and pharmacological properties, making the synthesis and characterization of its derivatives a critical aspect of drug discovery. This guide focuses on this compound, a versatile building block, and compares its spectroscopic signature with three key analogs: Benzyl 4-hydroxypiperidine-1-carboxylate, Benzyl 4-oxopiperidine-1-carboxylate, and Benzyl 4-acetylpiperidine-1-carboxylate.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the parent compound and its analogs.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound Name | Aromatic Protons (C₆H₅) | -CH₂-Ph | Piperidine Protons (H2, H6) | Piperidine Protons (H3, H5) | H4 Proton | Other Protons |
| This compound | ~7.35 (m, 5H) | ~5.13 (s, 2H) | ~4.1 (br d, 2H) | ~1.7-1.9 (m, 4H) | ~2.7 (tt) | 3.71 (s, 3H, -OCH₃), 3.19 (s, 3H, -NCH₃) |
| Benzyl 4-hydroxypiperidine-1-carboxylate | ~7.34 (m, 5H) | ~5.12 (s, 2H) | ~3.95 (m, 2H) | ~1.89 (m, 2H), ~1.49 (m, 2H) | ~3.75 (m) | ~1.7 (br s, 1H, -OH) |
| Benzyl 4-oxopiperidine-1-carboxylate | ~7.36 (m, 5H) | ~5.16 (s, 2H) | ~3.71 (t, 4H) | ~2.43 (t, 4H) | - | - |
| Benzyl 4-acetylpiperidine-1-carboxylate | ~7.33 (m, 5H) | ~5.12 (s, 2H) | ~4.15 (br d, 2H) | ~1.8-1.6 (m, 4H) | ~2.5 (m) | 2.13 (s, 3H, -COCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound Name | C=O (Carbamate) | Aromatic Carbons | -CH₂-Ph | Piperidine C2, C6 | Piperidine C3, C5 | Piperidine C4 | Other Carbons |
| This compound | ~155.0 | ~136.9, 128.5, 127.9, 127.8 | ~67.2 | ~43.8 | ~28.5 | ~41.0 | ~174.5 (C=O, amide), ~61.5 (-OCH₃), ~32.5 (-NCH₃) |
| Benzyl 4-hydroxypiperidine-1-carboxylate | ~155.1 | ~137.2, 128.4, 127.8, 127.7 | ~67.0 | ~43.5 | ~34.2 | ~67.3 | - |
| Benzyl 4-oxopiperidine-1-carboxylate | ~154.8 | ~136.8, 128.5, 127.9, 127.8 | ~67.4 | ~43.5 | ~40.9 | ~208.5 | - |
| Benzyl 4-acetylpiperidine-1-carboxylate | ~155.0 | ~137.0, 128.4, 127.8, 127.7 | ~67.1 | ~43.5 | ~28.7 | ~49.5 | ~209.8 (C=O, ketone), ~27.8 (-CH₃) |
Table 3: IR Spectroscopic Data (Characteristic Absorption Bands in cm⁻¹)
| Compound Name | C=O Stretch (Carbamate) | C=O Stretch (Other) | C-O Stretch | N-H/O-H Stretch | Aromatic C-H Stretch | Aliphatic C-H Stretch |
| This compound | ~1695 | ~1645 (Amide) | ~1240, ~1100 | - | ~3030 | ~2940, ~2860 |
| Benzyl 4-hydroxypiperidine-1-carboxylate | ~1680 | - | ~1245, ~1060 | ~3400 (broad) | ~3030 | ~2940, ~2860 |
| Benzyl 4-oxopiperidine-1-carboxylate | ~1690 | ~1720 (Ketone) | ~1250 | - | ~3030 | ~2950, ~2870 |
| Benzyl 4-acetylpiperidine-1-carboxylate | ~1685 | ~1710 (Ketone) | ~1240 | - | ~3030 | ~2940, ~2860 |
Table 4: Mass Spectrometry Data (Key m/z values for [M+H]⁺)
| Compound Name | Molecular Formula | Molecular Weight | [M+H]⁺ (Observed) | Key Fragmentation Ions (m/z) |
| This compound | C₁₅H₂₂N₂O₄ | 294.35 | 295.16 | 236, 176, 144, 91 |
| Benzyl 4-hydroxypiperidine-1-carboxylate | C₁₃H₁₇NO₃ | 235.28 | 236.13 | 176, 144, 91 |
| Benzyl 4-oxopiperidine-1-carboxylate | C₁₃H₁₅NO₃ | 233.26 | 234.11 | 174, 146, 91 |
| Benzyl 4-acetylpiperidine-1-carboxylate | C₁₅H₁₉NO₃ | 261.32 | 262.14 | 218, 176, 144, 91 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) downfield from TMS.
-
¹³C NMR: Proton-decoupled spectra are acquired. Chemical shifts are reported in ppm relative to the solvent signal.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions are recorded. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements and elemental composition determination.
Visualizing the Workflow and Structural Relationships
To further aid in understanding the analytical process and the relationships between the studied compounds, the following diagrams are provided.
This guide provides a foundational spectroscopic dataset and standardized protocols that can aid in the rapid and accurate characterization of this important class of piperidine derivatives. The comparative data highlights the distinct spectroscopic features arising from the different functionalities at the 4-position of the piperidine ring, facilitating the identification of these compounds in complex reaction mixtures and ensuring the quality of synthetic intermediates in drug development pipelines.
Cost-effectiveness analysis of using Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate in research
For researchers and professionals in drug discovery and development, the 4-benzoylpiperidine moiety is a privileged scaffold found in numerous biologically active compounds. Its synthesis is a critical step in the development of new therapeutics. This guide provides a comparative analysis of different synthetic routes to obtain 4-benzoylpiperidines, with a focus on the cost-effectiveness of utilizing key intermediates, including Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate.
This analysis objectively compares three primary synthetic strategies:
-
The Weinreb-Nahm Ketone Synthesis: A modern and versatile method utilizing a Weinreb amide intermediate, such as this compound or its commonly used Boc-protected analogue.
-
Direct Benzoylation of Piperidine: A classical and straightforward approach involving the direct acylation of the piperidine ring.
-
Synthesis from Isonipecotic Acid Derivatives: A route that begins with readily available and functionalized piperidine precursors like isonipecotic acid or its ethyl ester.
The performance of each method is evaluated based on reagent cost, reaction yield, and procedural complexity, providing researchers with the necessary data to select the most suitable method for their specific research needs and budget.
Comparative Analysis of Synthetic Routes
The selection of a synthetic pathway in a research setting is often a trade-off between the cost of starting materials, the efficiency of the reaction, and the overall time and effort required. The following tables provide a summary of the quantitative data for the three compared synthetic routes to 4-benzoylpiperidine.
Table 1: Cost Comparison of Key Starting Materials
| Reagent | Typical Purity | Price (USD/100g) | Price (USD/mol) |
| Route 1: Weinreb-Nahm Synthesis | |||
| 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine | >98% | ~$1000 | ~$367.20 |
| This compound | ~95% | ~$6300 (for 10g) | ~$2056.80 |
| Phenylmagnesium bromide (3 M in ether) | N/A | ~$150 (for 800mL) | ~$6.25 |
| Route 2: Direct Benzoylation | |||
| Piperidine | >99% | ~$24 | ~$0.28 |
| Benzoyl Chloride | >99% | ~$22 | ~$0.16 |
| Route 3: From Isonipecotic Acid | |||
| Isonipecotic Acid | >99% | ~$46 | ~$0.36 |
| Ethyl Isonipecotate | >98% | ~$163 | ~$1.04 |
| Thionyl Chloride | >99% | ~$112 (for 500mL) | ~$0.13 |
| Aluminum Chloride (anhydrous) | >99% | ~$36.40 | ~$0.27 |
Note: Prices are approximate and can vary significantly between suppliers and based on the quantity purchased. The price per mole is calculated based on the listed price for a standard package size.
Table 2: Performance Comparison of Synthetic Routes
| Parameter | Route 1: Weinreb-Nahm Synthesis | Route 2: Direct Benzoylation | Route 3: From Isonipecotic Acid |
| Starting Material | N-protected piperidine-4-Weinreb amide | Piperidine | Isonipecotic acid or Ethyl isonipecotate |
| Key Transformation | Grignard reaction | N-acylation | Friedel-Crafts acylation |
| Typical Overall Yield | High (often >90%) | High (87-91%)[1] | Moderate to High (multi-step) |
| Reaction Time | ~2-4 hours | ~1-2 hours | Several hours to days (multi-step) |
| Key Advantages | High yield, avoids over-addition, good functional group tolerance. | Cost-effective, simple procedure. | Utilizes readily available starting materials. |
| Key Disadvantages | Higher cost of starting material, requires anhydrous conditions. | Can be difficult to control, potential for di-acylation. | Multi-step process, use of strong Lewis acids. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow for each of the compared synthetic routes to 4-benzoylpiperidine.
Caption: Synthetic workflow for the Weinreb-Nahm synthesis of 4-benzoylpiperidine.
References
Performance Review and Evaluation of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate in Multi-Step Synthesis
An Objective Comparison for Drug Development Professionals
The synthesis of 4-acylpiperidine scaffolds is a cornerstone in the development of various therapeutic agents, with the piperidine moiety being a privileged structure in medicinal chemistry.[1][2] Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, a Weinreb amide derivative, serves as a critical intermediate for the efficient and controlled synthesis of these scaffolds.[3][4] This guide provides a comprehensive performance evaluation of this reagent, comparing it with viable alternatives and presenting supporting data and protocols to aid researchers in synthetic strategy.
The primary function of a Weinreb amide, such as the title compound, is to react with organometallic reagents (e.g., Grignard or organolithium reagents) to produce ketones in high yields, effectively preventing the common issue of over-addition that leads to the formation of tertiary alcohols.[5][6] This is achieved through the formation of a stable, chelated tetrahedral intermediate that collapses to the ketone only upon acidic workup.[5] The N-benzyl carbamate (Cbz) group provides robust protection for the piperidine nitrogen, which can be removed under various conditions, typically hydrogenolysis.
Comparative Performance Analysis
The choice of reagent for introducing a 4-acyl group onto a piperidine ring significantly impacts yield, purity, and the ease of subsequent synthetic steps. Below is a comparison of this compound with its common tert-butyloxycarbonyl (Boc) protected analog and a more traditional acid chloride precursor.
| Feature | This compound (Cbz-Weinreb Amide) | tert-Butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate (Boc-Weinreb Amide) | Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate (Cbz-Acid Chloride) |
| Synthesis | Straightforward coupling of N-Cbz-piperidine-4-carboxylic acid with N,O-dimethylhydroxylamine. | Straightforward coupling of N-Boc-piperidine-4-carboxylic acid with N,O-dimethylhydroxylamine.[7] | Requires activation of the carboxylic acid, typically with thionyl chloride or oxalyl chloride.[5] |
| Stability | Highly stable, crystalline solid. Can be stored for extended periods. | Stable, often an oil or low-melting solid. Can be stored under standard conditions.[7] | Highly reactive and moisture-sensitive. Typically generated and used in situ. |
| Reaction with Organometallics | Excellent. Clean conversion to ketones with minimal to no tertiary alcohol byproduct.[3] | Excellent. Similar high-yield, clean conversion to ketones as the Cbz analog.[4] | Prone to over-addition, leading to significant tertiary alcohol byproduct formation, reducing ketone yield. |
| Typical Yield (Ketone Synthesis) | > 90% | > 90% | 40-60% (highly variable) |
| Workup & Purification | Simple aqueous workup followed by standard chromatography. | Simple aqueous workup followed by standard chromatography. | Often complex due to multiple products, requiring careful chromatography. |
| Protecting Group Removal | Hydrogenolysis (e.g., H₂, Pd/C), HBr/AcOH. Orthogonal to acid-labile groups. | Acid-mediated (e.g., TFA, HCl). Orthogonal to hydrogenolysis-labile groups. | N/A (Same as Cbz-Weinreb Amide) |
| Key Advantage | Robust protection, high-yield ketone synthesis. | Acid-labile protection, high-yield ketone synthesis. | Readily accessible from carboxylic acid. |
| Key Disadvantage | Requires specific conditions (hydrogenolysis) for deprotection. | Sensitive to strong acids used in other reaction steps. | Low yield and poor selectivity for ketone synthesis. |
Experimental Protocols
Detailed methodologies for the synthesis and application of this compound are provided below.
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the title Weinreb amide from its corresponding carboxylic acid using a standard peptide coupling agent.
Materials:
-
Benzyl 1-carboxylate-piperidine-4-carboxylic acid (N-Cbz-isonipecotic acid)
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
1N HCl, Saturated NaHCO₃ solution, Brine
Procedure:
-
To a stirred solution of N-Cbz-isonipecotic acid (1.0 eq) in DCM at 0 °C, add EDCI (1.2 eq) and HOBt (1.2 eq).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) to the mixture.
-
Slowly add TEA (2.5 eq) or DIPEA (2.5 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the title compound as a white solid.
Protocol 2: Synthesis of Benzyl 4-benzoylpiperidine-1-carboxylate
This protocol details the use of the title Weinreb amide to synthesize a 4-acylpiperidine derivative via a Grignard reaction.
Materials:
-
This compound
-
Phenylmagnesium bromide (PhMgBr, ~1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated NH₄Cl solution, 1N HCl
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide solution (1.1 eq) dropwise via syringe. A color change may be observed.
-
Stir the reaction at 0 °C for 2-3 hours.
-
Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, it can be allowed to warm slowly to room temperature.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford Benzyl 4-benzoylpiperidine-1-carboxylate.
Visualized Workflows and Mechanisms
To better illustrate the synthetic utility and mechanistic advantage of this compound, the following diagrams are provided.
Caption: Synthetic pathway from the protected carboxylic acid to the target ketone.
Caption: Logical diagram showing the stable intermediate of the Weinreb amide pathway preventing over-addition.
References
- 1. 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic Acid [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contact Support [mychemblog.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine | 139290-70-3 [chemicalbook.com]
Unveiling the Reactivity Profile: A Comparative Guide to the Cross-Reactivity of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the potential cross-reactivity of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate with a variety of common functional groups. Understanding these interactions is critical for predicting potential off-target effects, ensuring compound stability, and streamlining the drug development process. The information presented herein is based on the established reactivity of its constituent functional groups: a Weinreb amide and a benzyl carbamate.
Executive Summary
This compound is a molecule featuring two key functional groups that govern its reactivity profile. The N-methoxy-N-methylamide (Weinreb amide) is generally stable but can react with strong nucleophiles and reducing agents. The benzyl carbamate (Cbz) group is a widely used protecting group, susceptible to cleavage under specific conditions, notably hydrogenolysis. This guide outlines the predicted reactivity of the parent molecule with common functional groups and details experimental protocols to empirically determine its cross-reactivity profile.
Predicted Cross-Reactivity Profile
The potential for cross-reactivity is categorized based on the functional groups present in a given therapeutic or biological environment. The following table summarizes the expected reactivity of this compound.
| Functional Group | Representative Examples | Predicted Reactivity | Rationale |
| Amines (Primary & Secondary) | Alkyl amines, anilines | Low to Moderate | The Weinreb amide is generally unreactive towards amines under standard conditions. The benzyl carbamate is also stable. However, at elevated temperatures or in the presence of strong activating agents, acylation of amines by the Weinreb amide could occur. |
| Thiols | Cysteine, glutathione | Low to Moderate | Thiols are soft nucleophiles and are not expected to readily react with the Weinreb amide or the benzyl carbamate under physiological conditions. However, reactivity could be observed in the presence of activating agents or under conditions that generate a more potent nucleophile. |
| Alcohols | Serine, threonine, tyrosine | Low | Alcohols are generally poor nucleophiles and are not expected to react with either the Weinreb amide or the benzyl carbamate under physiological conditions. |
| Carboxylic Acids | Aspartic acid, glutamic acid | Low | No significant reaction is expected under normal conditions. |
| Strong Nucleophiles | Organometallics (e.g., Grignard reagents, organolithiums) | High | The Weinreb amide is known to react with organometallic reagents to form ketones.[1][2][3] This is a key reactivity consideration in synthetic chemistry but less relevant in a biological context. |
| Reducing Agents | Hydrides (e.g., LiAlH₄, DIBAL-H), catalytic hydrogenation | High | The Weinreb amide can be reduced to the corresponding aldehyde or amine.[4] The benzyl carbamate is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C). |
| Strong Acids | Concentrated HCl, H₂SO₄ | Moderate to High | Strong acidic conditions can lead to the hydrolysis of the Weinreb amide and the benzyl carbamate. |
| Strong Bases | NaOH, KOH | Moderate | Strong basic conditions can promote hydrolysis of the carbamate and potentially the Weinreb amide, although the latter is generally more stable to basic hydrolysis than typical amides. |
Experimental Protocols for Cross-Reactivity Assessment
A tiered approach is recommended to experimentally validate the predicted cross-reactivity profile.
Tier 1: In Vitro Chemical Stability Assays
This initial screen assesses the stability of this compound in the presence of representative functional groups under controlled conditions.
Protocol: HPLC-Based Stability Assay
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Prepare 100 mM stock solutions of test compounds representing various functional groups (e.g., n-butylamine, cysteine, phenol, acetic acid) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Incubation:
-
In a 96-well plate, combine 10 µL of the test compound stock solution with 80 µL of buffer.
-
Initiate the reaction by adding 10 µL of the this compound stock solution (final concentration: 1 mM test compound, 1 mM target molecule).
-
Incubate the plate at 37°C for various time points (e.g., 0, 1, 4, 24 hours).
-
-
Analysis:
-
At each time point, quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate any proteins or salts.
-
Analyze the supernatant by reverse-phase HPLC with UV detection to quantify the remaining parent compound.
-
-
Data Interpretation:
-
A significant decrease in the concentration of the parent compound in the presence of a test functional group, compared to a control (buffer only), indicates potential cross-reactivity.
-
Tier 2: Mechanistic Assays
If significant reactivity is observed in Tier 1, further assays can elucidate the nature of the interaction.
Protocol: LC-MS/MS Adduct Formation Study
-
Reaction Setup:
-
Follow the incubation procedure from the Tier 1 assay.
-
-
Analysis:
-
Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search for new mass peaks corresponding to the predicted adducts of this compound and the reactive functional group.
-
Fragment the potential adduct ions to confirm their structure.
-
Visualizing the Assessment Workflow
The following diagram illustrates the logical flow of the cross-reactivity assessment process.
Caption: Experimental workflow for assessing cross-reactivity.
Signaling Pathway Analogy: Potential for Off-Target Modification
While not a signaling pathway in the biological sense, we can conceptualize the potential for off-target covalent modification as a "reactivity pathway."
Caption: Potential reactivity pathways of the target molecule.
Conclusion
This compound is predicted to be a relatively stable molecule under physiological conditions, with a low propensity for cross-reactivity with most biological functional groups. However, its reactivity with strong nucleophiles and reducing agents, and the lability of the benzyl carbamate to hydrogenolysis, are important considerations in a synthetic and drug development context. The experimental protocols outlined in this guide provide a robust framework for empirically determining the cross-reactivity profile of this and other novel chemical entities. This data-driven approach is essential for de-risking drug candidates and ensuring the development of safe and effective therapeutics.
References
- 1. The dual reactivity of Weinreb amides applied to the late-stage divergent functionalisation of meso pyrrolidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate, ensuring compliance and minimizing risk.
Hazard Assessment and Safety Precautions
Before beginning any disposal procedure, it is imperative to understand the potential hazards associated with this compound. Based on data from similar piperidine and carbamate compounds, this chemical should be handled as a hazardous substance.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed[1].
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1][2].
-
Respiratory Irritation: May cause respiratory irritation[1].
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Use in a well-ventilated area or under a chemical fume hood[1][3].
Segregation and Waste Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Waste Container: Use a dedicated, clearly labeled, and sealable container for the disposal of this compound waste[3][4]. The container should be made of a material compatible with the chemical.
-
Labeling: The label should include the full chemical name, hazard pictograms (e.g., GHS07 for "Warning"), and the date of accumulation.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can include strong oxidizing agents and strong bases[5].
Disposal Procedure Workflow
The following workflow outlines the recommended steps for the disposal of both the pure chemical and contaminated materials.
Detailed Disposal Protocols
For Unused or Waste Product:
-
Solid Waste: Carefully transfer the solid chemical into the designated waste container using a chemically resistant spatula or scoop. Avoid generating dust[3][5].
-
Liquid Waste: If the compound is in solution, transfer the liquid waste into a compatible, labeled liquid waste container. Do not pour down the drain[1][4][6].
-
Empty Containers: "Empty" containers that held the chemical should also be treated as hazardous waste. Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for contaminated glassware or plasticware.
For Contaminated Materials:
-
Labware: Disposable labware (e.g., pipette tips, weighing boats) that has come into contact with the chemical should be placed in the solid waste container.
-
Spills: In the event of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial spill kit[1].
Final Disposal Pathway
The ultimate disposal of this compound should be handled by a licensed professional waste disposal service[6]. The recommended method of disposal for this type of chemical is often incineration in a chemical incinerator equipped with an afterburner and scrubber [6][8].
Key Steps for Final Disposal:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.
-
Provide the EHS department with a completed hazardous waste manifest, accurately identifying the contents of the container.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [4][5][9] |
| Recommended Technology | Burn in a chemical incinerator with afterburner and scrubber. | [6][8] |
| Spill Containment | Absorb with inert material (e.g., sand, vermiculite). | [1][7] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [5] |
| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place. | [4][5][6] |
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for any chemical you are working with. Your institution's Environmental Health and Safety (EHS) department is the primary resource for all waste disposal inquiries.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. peptide.com [peptide.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Personal Protective Equipment (PPE): A Multi-Faceted Defense
A comprehensive suite of personal protective equipment is the first and most critical line of defense when handling Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate. Given the potential hazards associated with piperidine derivatives and carbamates, which can include skin and eye irritation, respiratory tract irritation, and potential toxicity, the following PPE is mandatory.[1][2][3]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield should be worn in addition to goggles when there is a significant splash hazard.[2][6] | Protects against chemical splashes that could cause serious eye damage.[5][7] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact.[2] For prolonged contact or when handling concentrated solutions, consider double gloving or using thicker, chemical-resistant gloves.[2][6] Always consult a glove compatibility chart. | Prevents skin absorption of the chemical, which can be a route of exposure.[3][4] |
| Body Protection | A cotton lab coat is the minimum requirement.[3] A chemical-resistant apron over the lab coat is recommended when handling larger quantities or when there is a splash risk.[3] Long pants and closed-toe shoes are mandatory.[2] | Protects skin and personal clothing from contamination.[4][8] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a chemical fume hood, if dusts are generated, or if irritation is experienced.[4] The recommended filter type is an organic vapor cartridge with a P3 particulate filter.[4] | Protects against inhalation of harmful vapors or particulates.[9] |
Experimental Protocols: Handling and Disposal
Safe Handling Protocol:
-
Preparation: Before beginning work, ensure you have read and understood the safety information for similar compounds.[4] Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][10] Ensure that an eyewash station and safety shower are readily accessible.[4][5]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Handling the Compound: Avoid all personal contact, including inhalation.[9] Prevent the generation of dust and aerosols.[4] Use spark-proof tools and explosion-proof equipment if the compound is flammable.[11] Ground/bond containers and receiving equipment to prevent static discharge.[4]
-
After Handling: Wash hands and face thoroughly after handling the compound.[4][5] Remove and launder contaminated clothing before reuse.[4][9] Do not eat, drink, or smoke in the work area.[4][9]
Spill and Emergency Procedures:
-
Small Spills: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4] The area can then be cleaned with a damp cloth. For liquid spills, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a container for disposal.[10]
-
Large Spills: Evacuate the area and prevent entry. Ventilate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and clean it up using appropriate methods for solids or liquids.
-
First Aid - Eyes: In case of eye contact, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Seek immediate medical attention.
-
First Aid - Skin: In case of skin contact, immediately wash with plenty of soap and water.[4][5] Remove contaminated clothing. If irritation persists, seek medical attention.
Storage and Disposal Plan:
-
Storage: Store the compound in a tightly closed, properly labeled container.[11] Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][11]
-
Disposal: This material and its container must be disposed of as hazardous waste.[10] Dispose of contents and container in accordance with all local, regional, national, and international regulations.[5][10] Do not empty into drains.[10] Contaminated packaging should be treated as the product itself.
Key Experimental Workflows
Caption: Workflow for safe handling of this compound.
This diagram outlines the essential steps for safely managing the chemical from initial preparation through to final disposal, emphasizing a systematic approach to laboratory safety.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.ncsu.edu [ehs.ncsu.edu]
- 3. uah.edu [uah.edu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. colgate.edu [colgate.edu]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. carlroth.com [carlroth.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
